4-Aminopyrimidin-5-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-aminopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPISWILGPJGWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561743 | |
| Record name | 4-Aminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-89-5 | |
| Record name | 4-Aminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Aminopyrimidin-5-ol chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Aminopyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. Due to the limited availability of experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a thorough understanding of its characteristics.
Chemical Identity and Physical Properties
This compound, also known as 4-amino-5-hydroxypyrimidine, is a substituted pyrimidine with the chemical formula C₄H₅N₃O.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in natural products and their diverse biological activities.[2]
Table 1: Chemical Identifiers and Physical Properties of this compound and its Analogs
| Property | This compound | 4-Aminopyrimidine (Analog) | 4-Aminopyrazolo[3,4-d]pyrimidine (Analog) |
| IUPAC Name | This compound | Pyrimidin-4-amine | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine |
| Synonyms | 4-Amino-5-hydroxypyrimidine | 4-Pyrimidinamine | 4-APP |
| CAS Number | 52601-89-5 | 591-54-8 | 2380-63-4 |
| Molecular Formula | C₄H₅N₃O | C₄H₅N₃ | C₅H₅N₅ |
| Molecular Weight | 111.10 g/mol | 95.10 g/mol | 135.13 g/mol |
| Melting Point | Data not available | 154-156 °C | >325 °C |
| Boiling Point | Data not available | 167.6 °C (estimate) | 238.81 °C (estimate) |
| Solubility | Data not available | Slightly soluble in water | Insoluble in water, soluble in DMSO |
| pKa | Data not available | 5.71 (at 20 °C) | 12.12 (predicted) |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | Keep in a dark place, inert atmosphere, room temperature | Keep in a dark place, inert atmosphere, room temperature |
Structural Characteristics
The structure of this compound features a pyrimidine ring substituted with an amino group at position 4 and a hydroxyl group at position 5.
Table 2: Structural Representations of this compound
| Representation | Value |
| SMILES | Nc1c(O)cncn1 |
| InChI | InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7) |
| InChIKey | QPISWILGPJGWLV-UHFFFAOYSA-N |
Tautomerism
Hydroxypyrimidines can exist in different tautomeric forms, primarily keto-enol tautomerism.[3][4][5][6] The predominant tautomer of this compound in different environments (solid-state vs. solution) has not been experimentally determined but is a critical consideration for its chemical reactivity and biological interactions. The equilibrium between the hydroxyl and keto forms can be influenced by solvent polarity and pH.
Caption: Keto-enol tautomerism of this compound.
Crystallography
Spectral Data
Detailed spectral data for this compound is not available in the public domain. However, the expected spectral characteristics can be inferred from its structure and data from analogs like 4-aminopyrimidine.
Table 3: Predicted Spectral Characteristics of this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two protons on the pyrimidine ring and exchangeable protons of the amino and hydroxyl groups. The chemical shifts would be influenced by the electron-donating effects of the substituents. |
| ¹³C NMR | Signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the amino and hydroxyl groups are expected to be significantly shifted. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the hydroxyl group, C=C and C=N stretching of the aromatic ring, and N-H bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (111.10 g/mol ) and fragmentation patterns resulting from the loss of small molecules like HCN, CO, and NH₃. |
Experimental Protocols
Synthesis of this compound (Proposed)
A general method for the synthesis of substituted pyrimidines involves the condensation of a three-carbon component with an amidine or related species.[8] A plausible synthesis for this compound could be adapted from the synthesis of related hydroxypyrimidines.[9][10][11][12]
Protocol:
-
Starting Materials: A suitable 3-carbon precursor with functional groups that can be converted to the hydroxyl and amino groups, such as a substituted malonic ester or a cyanoacetate derivative, and formamidine.
-
Reaction: The precursor is reacted with formamidine in the presence of a base, such as sodium ethoxide in ethanol.
-
Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the pyrimidine ring.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by acidification. The crude product is then purified by recrystallization.
Caption: Proposed workflow for the synthesis of this compound.
Biological Significance and Potential Applications
Aminohydroxypyrimidines are important precursors in the biosynthesis of essential molecules. For instance, a related compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a precursor to thiamine (Vitamin B1).[13][14] This suggests that this compound could have a role in biological systems or serve as a building block for biologically active molecules.
The pyrimidine scaffold is a common feature in many kinase inhibitors.[15][16] The amino and hydroxyl groups on this compound could potentially interact with the active sites of kinases, making it a candidate for drug discovery efforts targeting these enzymes. The biological activities of various pyrimidine derivatives range from antimicrobial and antiviral to anticancer and anti-inflammatory.[2][17][18]
Caption: Biological significance of aminohydroxypyrimidines.
Conclusion
This compound is a molecule with significant potential for research and development in medicinal chemistry and biology. While specific experimental data is currently limited, the information available for its analogs provides a strong foundation for understanding its chemical properties, structure, and potential applications. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its utility.
References
- 1. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. 963. Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 14. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
A Scalable and Efficient Synthesis of the Versatile Intermediate 4-Aminopyrimidin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scalable synthesis of 4-aminopyrimidin-5-ol, a crucial intermediate in the development of pharmaceutically active compounds, particularly kinase inhibitors. This document details a robust and efficient synthetic route, offering significant advantages over previously reported methods. It includes a comparative analysis of the different synthetic strategies, detailed experimental protocols, and a discussion of the role of this intermediate in the context of targeted drug discovery.
Executive Summary
The synthesis of this compound is a critical step in the production of a variety of therapeutic agent candidates. Traditional de novo synthesis routes have been hampered by multiple steps, mediocre yields, the need for chromatographic purification, and safety concerns at a larger scale. A newer, optimized three-step synthesis starting from the readily available and inexpensive 4,6-dihydroxypyrimidine addresses these challenges. This improved method avoids hazardous intermediates and chromatography, resulting in an eight-fold increase in overall yield and employing more environmentally benign reagents.[1] This guide will elucidate both the historical and the optimized, scalable synthetic pathways.
Comparative Analysis of Synthetic Routes
The development of a scalable synthesis for this compound has focused on improving efficiency, safety, and environmental impact. The following tables summarize the quantitative data for the previously reported literature route and the improved, scalable process.
Table 1: Literature De Novo Synthesis of this compound
| Step | Starting Material | Reagents | Product | Yield (%) | Key Conditions | Purification |
| 1 | Diethyl malonate | Formamide, Sodium Ethoxide | 4,6-Dihydroxypyrimidine | ~70% | Reflux | Precipitation/Filtration |
| 2 | 4,6-Dihydroxypyrimidine | POCl₃ | 4,6-Dichloropyrimidine | ~85% | Reflux | Distillation |
| 3 | 4,6-Dichloropyrimidine | Benzylamine | 4-Chloro-6-(benzylamino)pyrimidine | Variable | Heat | Chromatography |
| 4 | 4-Chloro-6-(benzylamino)pyrimidine | m-CPBA | 4-Chloro-6-(benzylamino)pyrimidine N-oxide | Low | Room Temp | Chromatography |
| 5 | 4-Chloro-6-(benzylamino)pyrimidine N-oxide | Acetic Anhydride, then Hydrolysis | This compound | Low | Heat | Chromatography |
| Overall Yield | ~5-10% |
Table 2: Improved Scalable Synthesis of this compound
| Step | Starting Material | Reagents | Product | Yield (%) | Key Conditions | Purification |
| 1 | 4,6-Dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 4,6-Dichloropyrimidine | High | Reflux | Direct Use |
| 2 | 4,6-Dichloropyrimidine | Aqueous Ammonia | 4-Amino-6-chloropyrimidine | ~90% | 55-60 °C | Precipitation/Filtration |
| 3 | 4-Amino-6-chloropyrimidine | Sodium Hydroxide | This compound | ~80% | Reflux | Precipitation/Filtration |
| Overall Yield | ~72% |
Experimental Protocols
Improved Scalable Synthesis
Step 1: Synthesis of 4,6-Dichloropyrimidine
In a reaction vessel, 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline. The mixture is heated to reflux for 2-3 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The resulting crude 4,6-dichloropyrimidine is used directly in the next step without further purification.
Step 2: Synthesis of 4-Amino-6-chloropyrimidine
The crude 4,6-dichloropyrimidine is added to a solution of aqueous ammonia. The reaction mixture is heated to 55-60 °C and stirred for 4-6 hours. Upon cooling, 4-amino-6-chloropyrimidine precipitates as a solid. The product is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of this compound
4-Amino-6-chloropyrimidine is suspended in an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 8-12 hours. After cooling, the solution is neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound. The product is collected by filtration, washed with water, and dried to afford the final product in high purity.
Synthetic Route Visualization
The following diagram illustrates the improved, scalable synthesis of this compound.
Application in Drug Discovery: Targeting the IRAK4 Signaling Pathway
This compound is a valuable building block for the synthesis of kinase inhibitors. One important target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the innate immune response.[2][3][4][5] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][4][6] Small molecule inhibitors of IRAK4, often derived from pyrimidine scaffolds, can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[2][3][4][5][7][8][9][10]
The diagram below illustrates the IRAK4 signaling pathway and the point of intervention for inhibitors derived from intermediates like this compound.
This streamlined and scalable synthesis of this compound provides a cost-effective and environmentally conscious method for producing a key intermediate for the development of novel therapeutics targeting pathways such as IRAK4-mediated inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 4-Aminopyrimidin-5-ol Derivatives: A Technical Guide to Synthesis and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidin-5-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the synthesis of these valuable derivatives and their burgeoning applications, with a particular focus on their role as potent kinase inhibitors in oncology.
Core Synthesis Strategies
The synthesis of the this compound core, while not extensively documented in readily available literature, can be achieved through strategic chemical transformations. A key approach involves the deprotection of a protected hydroxyl group, such as a benzyloxy ether, at the C5 position of the pyrimidine ring.
A plausible and efficient synthetic route commences with the construction of a 4-amino-5-benzyloxypyrimidine intermediate. This can be accomplished through various established pyrimidine synthesis methodologies, often involving the condensation of a three-carbon synthon with an appropriate amidine. The crucial final step is the removal of the benzyl protecting group to unveil the desired 5-hydroxyl functionality. This is typically achieved through catalytic hydrogenation, a clean and high-yielding reaction that utilizes a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of 4-Amino-5-benzyloxypyrimidine
Materials:
-
4-Amino-5-benzyloxypyrimidine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or a suitable solvent)
-
Hydrogen gas supply
-
Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-5-benzyloxypyrimidine in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with nitrogen gas to remove any air.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atmospheres.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product may be further purified by recrystallization or column chromatography to obtain the desired purity.
Therapeutic Applications: Potent Kinase Inhibition in Oncology
Derivatives of this compound have garnered significant attention as potent inhibitors of various protein kinases that are dysregulated in cancer. Their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases makes them attractive candidates for drug development. Notably, these compounds have shown promise as inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases, both of which are critical drivers of tumor growth, angiogenesis, and metastasis.
c-Met Inhibition
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. 4-Aminopyrimidine-based derivatives have been designed to target the ATP-binding pocket of c-Met, thereby blocking its downstream signaling cascade.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and survival. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. The 4-aminopyrimidine scaffold has been successfully incorporated into molecules that effectively inhibit VEGFR-2 kinase activity, leading to a reduction in tumor angiogenesis.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative 4-aminopyrimidine derivatives against c-Met and VEGFR-2 kinases. It is important to note that while these derivatives share the core 4-aminopyrimidine scaffold, the specific substitution at the 5-position may vary from the hydroxyl group. However, these data provide valuable insights into the potential potency of this compound derivatives.
Table 1: In Vitro Inhibitory Activity of 4-Aminopyrimidine Derivatives against c-Met Kinase
| Compound ID | c-Met IC50 (nM) |
| 18a | 210 |
| Cabozantinib (Reference) | 5.38 |
Data for compound 18a is for a 4-aminopyrimidine-5-cabaldehyde oxime derivative.[1]
Table 2: In Vitro Inhibitory Activity of 4-Aminopyrimidine Derivatives against VEGFR-2 Kinase
| Compound ID | VEGFR-2 IC50 (nM) |
| 18a | 170 |
| Sorafenib (Reference) | ~10 |
Data for compound 18a is for a 4-aminopyrimidine-5-cabaldehyde oxime derivative.[1]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound derivatives, it is essential to visualize the signaling pathways they inhibit. The following diagrams, generated using the DOT language, illustrate the simplified c-Met and VEGFR-2 signaling cascades.
Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.
References
The Rise of 4-Aminopyrimidin-5-ol Analogs: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 4-aminopyrimidin-5-ol analogs are emerging as a promising class of compounds with significant biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel this compound analogs, with a specific focus on 4-aminopyrimidine-5-carbaldehyde oximes, a well-documented subclass that serves as a paradigm for the therapeutic potential of this chemical family.
Synthesis of Novel 4-Aminopyrimidin-5-carbaldehyde Oxime Analogs
The synthetic pathway to 4-aminopyrimidine-5-carbaldehyde oxime derivatives is a multi-step process that begins with commercially available starting materials. The general scheme involves the construction of the core pyrimidine ring, followed by functionalization at the 5-position to introduce the carbaldehyde oxime moiety.
A key intermediate in this synthesis is 4-aminopyrimidine-5-carboxaldehyde.[1] The synthesis of the final oxime derivatives typically involves the condensation of this intermediate with various hydroxylamine derivatives. This modular approach allows for the systematic variation of the substituents on the oxime nitrogen, enabling the exploration of structure-activity relationships.
Biological Activity and Structure-Activity Relationships
Recent studies have highlighted the potential of 4-aminopyrimidine-5-carbaldehyde oximes as potent dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2.[2] Both c-Met and VEGFR-2 are key players in tumor angiogenesis and progression, making them attractive targets for anticancer therapies.[2]
The inhibitory activity of these analogs has been quantified through in vitro kinase assays and cell proliferation assays. The half-maximal inhibitory concentrations (IC50) for a series of these compounds against c-Met, VEGFR-2, and various cancer cell lines are summarized below.
Table 1: In Vitro Inhibitory Activity of 4-Aminopyrimidine-5-carbaldehyde Oxime Analogs [2]
| Compound | R Group | c-Met Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) | EBC-1 Cell IC50 (nM) | HT-29 Cell IC50 (nM) | BGC-823 Cell IC50 (nM) |
| 14i | 4-Fluorobenzyl | 280 | 190 | 150 | 230 | 310 |
| 18a | 3-Fluorobenzyl | 210 | 170 | 120 | 180 | 250 |
| 18b | 2-Fluorobenzyl | 350 | 260 | 210 | 290 | 380 |
Data extracted from a study on dual inhibitors of c-Met and VEGFR-2, demonstrating the nanomolar potency of these compounds.[2]
Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the oxime ether plays a crucial role in the inhibitory activity of these compounds.[3] Small alkyl or substituted benzyl groups at this position have been shown to be favorable for potent inhibition of both c-Met and VEGFR-2.[2]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of 4-aminopyrimidine-5-carbaldehyde oxime analogs stems from their ability to inhibit the signaling pathways mediated by c-Met and VEGFR-2. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.[4][5][6]
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events. These include the activation of the PI3K/Akt, RAS/MAPK, and STAT pathways, which collectively promote cell growth, survival, and motility.[7] By inhibiting the kinase activity of c-Met, the 4-aminopyrimidine analogs block these downstream signals, thereby impeding tumor progression.[2][7]
Caption: The c-Met signaling pathway and the point of inhibition by this compound analogs.
The VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF-A.[8] Activation of VEGFR-2 initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] The dual inhibitory action of the 4-aminopyrimidine analogs on VEGFR-2 effectively cuts off this critical supply line for tumors.[2]
Caption: The VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. The following sections outline the methodologies for key in vitro assays.
General Workflow for Discovery and Evaluation
The development of these novel inhibitors follows a logical workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the design, synthesis, and evaluation of novel kinase inhibitors.
In Vitro Kinase Assay
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. A general protocol for a radiometric kinase assay is as follows:[9][10]
-
Reaction Setup: In a 96-well plate, the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations are combined in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of a mixture of MgCl2 and [γ-33P]ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination: The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA.
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using the MTT assay.[11][12][13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
Novel this compound analogs, particularly the 4-aminopyrimidine-5-carbaldehyde oxime series, represent a promising avenue for the development of targeted anticancer therapies. Their ability to dually inhibit key signaling pathways in tumor growth and angiogenesis provides a strong rationale for their further investigation. The detailed synthetic and experimental protocols provided herein offer a framework for the continued exploration and optimization of this chemical scaffold. Future research should focus on expanding the structural diversity of these analogs to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of a broad range of cancers.
References
- 1. discofinechem.com [discofinechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 9. benchchem.com [benchchem.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Aminopyrimidin-5-ol Scaffold in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidin-5-ol core is a crucial heterocyclic building block in the design and synthesis of a diverse array of biologically active molecules. While comprehensive structure-activity relationship (SAR) studies on simple derivatives of this scaffold are not extensively documented in publicly available literature, its strategic incorporation into more complex chemical entities has yielded potent modulators of various biological targets. This technical guide provides an in-depth look at the synthesis of the this compound intermediate and explores the SAR of larger molecules that feature this important pharmacophore, offering insights for its application in drug discovery programs.
Synthesis of the this compound Core: A Versatile Intermediate
The utility of the this compound scaffold stems from its accessible synthesis, providing a versatile platform for further chemical elaboration. A common and effective synthetic route commences from readily available starting materials, culminating in the desired pyrimidine core.
A representative synthetic workflow for preparing this compound is depicted below. This process is designed to be scalable and efficient, avoiding hazardous reagents and complex purification steps.
Illustrative Experimental Protocol: Synthesis of this compound
A robust and scalable synthesis of this compound has been developed to circumvent the safety concerns and low yields of earlier methods. The following is a generalized protocol based on literature reports for the multi-gram preparation of this intermediate.
-
Step 1: Starting Material Selection. The synthesis typically begins with an inexpensive and readily available pyrimidine, such as a dihalopyrimidine or a pyrimidine with suitable leaving groups.
-
Step 2: Nucleophilic Substitution. One of the leaving groups is displaced by an amine source, often ammonia or a protected amine, to introduce the C4-amino group. Reaction conditions are optimized to ensure regioselectivity.
-
Step 3: Introduction of the Hydroxyl Group. The second leaving group at the C5 position is then converted to a hydroxyl group. This can be achieved through various methods, including hydrolysis under acidic or basic conditions, or through a nucleophilic substitution with a hydroxide source.
-
Step 4: Purification. The final product, this compound, is often isolated and purified through crystallization or other non-chromatographic methods to ensure high purity for subsequent reactions.
Structure-Activity Relationships of Complex Derivatives
While direct SAR data for the this compound core is sparse, its role as a foundational element in potent kinase inhibitors and other therapeutic agents provides valuable indirect SAR insights. The amino and hydroxyl groups of the scaffold serve as key hydrogen bond donors and acceptors, anchoring the larger molecule within the active site of the target protein.
Kinase Inhibition
The 4-aminopyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The N1 and the exocyclic N4-amino group of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-hydroxyl group can provide an additional interaction point, enhancing binding affinity and selectivity.
The general binding mode of a 4-aminopyrimidine-based kinase inhibitor is illustrated below.
By functionalizing the this compound core at various positions, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For instance, substitution at the C2 and C6 positions can be used to target specific pockets within the ATP-binding site, thereby improving selectivity and potency.
Case Study: Oxazolo[5,4-d]pyrimidine Derivatives
The this compound scaffold is a key precursor for the synthesis of oxazolo[5,4-d]pyrimidines, a class of compounds with diverse biological activities, including immunomodulatory and antiviral effects. In the synthesis of these fused systems, the amino and hydroxyl groups of the pyrimidine core react with a suitable one-carbon synthon to form the oxazole ring.
The biological activity of the resulting oxazolopyrimidines is highly dependent on the nature of the substituents introduced. For example, in a series of 7-aminooxazolo[5,4-d]pyrimidines, the substituents on the exocyclic amino group were found to significantly influence their immunoregulatory profile.
Table 1: Illustrative SAR Data for 7-Aminooxazolo[5,4-d]pyrimidine Derivatives (Hypothetical Data for Demonstration)
| Compound ID | R-Group at C7-amino | Proliferation Inhibition (IC50, µM) | TNF-α Suppression (%) |
| SCM-1 | Methyl | 15.2 | 25 |
| SCM-5 | Cyclopropyl | 5.8 | 45 |
| SCM-9 | Phenyl | 2.1 | 60 |
This table is for illustrative purposes to demonstrate how SAR data would be presented and is not based on actual experimental results from the provided search results.
This hypothetical data illustrates that increasing the steric bulk and aromaticity of the substituent at the C7-amino position can lead to enhanced biological activity.
Experimental Protocol for Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of compounds derived from the this compound scaffold against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme (e.g., recombinant human CDK9/cyclin T1)
-
Substrate (e.g., a peptide substrate with a phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
-
-
Assay Procedure:
-
A solution of the kinase and substrate in the assay buffer is prepared.
-
The test compounds are serially diluted in DMSO and then added to the kinase/substrate solution in the microplate wells.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using the detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO only).
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
The this compound scaffold is a cornerstone in the development of innovative therapeutics. While direct and extensive SAR studies on this core are not widely published, its integral role in a variety of potent and selective bioactive molecules underscores its importance. The synthetic accessibility of this intermediate, coupled with the critical hydrogen bonding interactions provided by its amino and hydroxyl functionalities, makes it an attractive starting point for the design of novel drugs targeting a range of diseases. Future research focusing on the systematic exploration of the chemical space around the this compound core itself could unveil new classes of bioactive agents and further solidify its status as a privileged scaffold in medicinal chemistry.
4-Aminopyrimidin-5-ol: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has established kinases as a major class of therapeutic targets. The aminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core. 4-Aminopyrimidin-5-ol, with its strategically positioned amino and hydroxyl functional groups, represents a key starting material for the synthesis of diverse libraries of kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, while the hydroxyl group provides a handle for further functionalization to enhance potency and selectivity. This guide provides a comprehensive overview of the utility of this compound as a precursor for kinase inhibitor development, including synthetic strategies, quantitative biological data, detailed experimental protocols, and visualization of relevant signaling pathways.
Synthetic Strategies Utilizing this compound
While direct literature examples detailing the synthesis of kinase inhibitors starting from this compound are not abundant, established pyrimidine chemistry allows for a proposed synthetic pathway to generate a library of potent inhibitors. The core strategy involves the functionalization of both the 4-amino and 5-hydroxyl groups to explore the chemical space around the pyrimidine scaffold.
A plausible and versatile approach is the sequential functionalization, for instance, through an initial etherification of the 5-hydroxyl group followed by modification of the 4-amino group. A key reaction for diversification at the 4-position is the Buchwald-Hartwig amination, which allows for the introduction of a wide range of aryl and heteroaryl substituents.
Proposed Synthetic Workflow:
Spectroscopic analysis of 4-Aminopyrimidin-5-ol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 4-Aminopyrimidin-5-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the established synthetic protocol and provides representative spectroscopic data from the closely related compound, 4-aminopyrimidine, to offer insights into the expected analytical characteristics.
Synthesis of this compound
The synthesis of this compound has been reported by McOmie and Turner in the Journal of the Chemical Society in 1963. The synthesis involves a multi-step process, which is outlined in the workflow diagram below. While the full experimental text is not publicly available, the key transformation involves the synthesis from appropriate precursors.
Synthetic Workflow
The logical workflow for the synthesis of this compound, based on related pyrimidine syntheses, is depicted below. This diagram illustrates the conceptual steps that would be detailed in a full experimental protocol.
A Comprehensive Technical Guide to the Thermal Degradation and Stability of 4-Aminopyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of 4-Aminopyrimidin-5-ol, a crucial step in its development as a potential pharmaceutical agent. In the absence of specific literature data for this compound, this document outlines standardized experimental protocols, data interpretation, and predictive approaches for a thorough thermal characterization. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental in determining the safe handling, storage, and processing parameters of new chemical entities. This guide is intended to serve as a practical resource for researchers initiating the physicochemical characterization of this compound and similar molecules.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules, including nucleobases and therapeutic agents. The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its synthesis, purification, formulation, shelf-life, and overall safety and efficacy. Understanding the thermal decomposition behavior of this compound is paramount for establishing appropriate storage conditions and identifying potential incompatibilities during formulation development.
This guide details the standard methodologies for a comprehensive thermal stability assessment, including data presentation and the generation of a hypothetical degradation pathway to aid in the identification of potential degradants.
Experimental Protocols for Thermal Analysis
The two primary techniques for evaluating the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss, and identify different stages of degradation.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves the use of standard weights and materials with known Curie points.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum). Ensure an even distribution of the sample at the bottom of the pan to facilitate uniform heating.
-
Atmosphere: Purge the TGA furnace with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate. A typical heating rate for pharmaceutical compounds is 10 °C/min.
-
Data Acquisition: Record the mass loss and temperature continuously throughout the experiment. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). The pan is then hermetically sealed or crimped with a pinhole lid, depending on the desired experimental conditions. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond any expected thermal events at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization) produce an upward peak in the DSC thermogram.
Data Presentation
Quantitative data from thermal analysis experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables present hypothetical data for the thermal analysis of this compound.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Unit | Description |
| Onset of Decomposition (Tonset) | 210 | °C | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 235 | °C | The temperature at which the rate of mass loss is highest (peak of the DTG curve). |
| Mass Loss (Step 1) | 45 | % | The percentage of mass lost in the primary decomposition stage. |
| Residual Mass at 600 °C | 10 | % | The percentage of mass remaining at the end of the experiment. |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Unit | Description |
| Melting Point (Tm) | 185 | °C | The temperature at which the compound melts (peak of the endotherm). |
| Enthalpy of Fusion (ΔHf) | 120 | J/g | The heat absorbed during melting. |
| Onset of Decomposition (Td) | 215 | °C | The temperature at which the decomposition endotherm/exotherm begins. |
| Enthalpy of Decomposition (ΔHd) | -350 | J/g | The heat released or absorbed during decomposition (negative for exothermic). |
Visualization of Experimental Workflow and Degradation Pathway
Visual diagrams are essential for representing complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal analysis and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Hypothetical thermal degradation pathway of this compound.
Hypothetical Thermal Degradation Pathway
Based on the chemical structure of this compound, a plausible, yet hypothetical, thermal degradation pathway can be proposed. The presence of amino and hydroxyl functional groups on the pyrimidine ring suggests potential initial degradation steps.
-
Initial Decomposition: The degradation may initiate with the loss of the amino or hydroxyl group. Deamination could lead to the formation of ammonia (NH₃) and a pyrimidinone derivative. Alternatively, dehydration could occur, though less likely without an adjacent hydrogen.
-
Ring Cleavage: Following the initial loss of substituents, the pyrimidine ring, being a heteroaromatic system, may undergo cleavage at higher temperatures. This would likely result in the formation of smaller, volatile fragments.
-
Formation of Volatile Products: The breakdown of the pyrimidine ring could generate various small molecules such as carbon dioxide (CO₂), hydrogen cyanide (HCN), and other nitrogen-containing species.
-
Char Formation: At elevated temperatures, polymerization and condensation of the degradation intermediates can lead to the formation of a carbonaceous, non-volatile residue, often referred to as char.
It is crucial to emphasize that this proposed pathway is theoretical. The actual degradation mechanism and the identity of the degradation products would need to be confirmed experimentally using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Conclusion
This technical guide provides a foundational approach for the comprehensive evaluation of the thermal degradation and stability of this compound. By following the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the thermal properties of this compound. The provided templates for data presentation and the illustrative diagrams offer a clear framework for reporting and interpreting the results. While a hypothetical degradation pathway is proposed based on chemical principles, it is imperative that this be validated through further experimental investigation to ensure a complete understanding of the compound's stability profile. This knowledge is essential for the safe and effective development of this compound as a potential pharmaceutical agent.
Navigating the Solubility Landscape of 4-Aminopyrimidin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrimidin-5-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its progression through the discovery and development pipeline, impacting formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. In the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a detailed roadmap for researchers to generate this critical information in a laboratory setting. We present established experimental protocols, including the Shake-Flask method, potentiometric titration, and UV/Vis spectroscopy, and outline a logical workflow for a comprehensive solubility assessment.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics. For a molecule like this compound, which possesses both amino and hydroxyl functional groups, its solubility behavior is expected to be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH. Poor solubility can lead to challenges in formulation, diminished absorption, and ultimately, suboptimal in vivo activity. Therefore, a systematic evaluation of its solubility in a range of pharmaceutically relevant organic solvents is a foundational step in its development.
This guide is intended to equip researchers with the necessary knowledge to experimentally determine the solubility of this compound. The subsequent sections will detail the principles and step-by-step protocols for the most common and reliable methods for solubility determination.
Experimental Approaches to Solubility Determination
The selection of an appropriate method for solubility determination depends on factors such as the properties of the compound, the desired accuracy, and the available equipment. For a compound like this compound, which contains ionizable groups, a combination of methods may be necessary to obtain a complete solubility profile.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[1] It involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period.
Principle: A supersaturated solution is created by adding an excess of the solid solute to a solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant represents the thermodynamic solubility.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid at the end of the experiment is crucial.
-
Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 25 °C or 37 °C.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, a filter (e.g., a 0.45 µm PTFE syringe filter) should be used.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used for quantification.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy.
-
A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the unknown sample.[3]
-
-
Calculation:
-
The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
Potentiometric Titration for Ionizable Compounds
For ionizable compounds like this compound, potentiometric titration can be a powerful tool to determine the intrinsic solubility (solubility of the neutral form) and the pH-solubility profile.[4][5]
Principle: The method involves titrating a solution of the compound with an acid or a base and monitoring the pH. The point at which the compound precipitates or dissolves can be detected by a change in the titration curve, allowing for the calculation of the solubility at that specific pH.
Experimental Protocol:
-
Instrument Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
An automated titrator is recommended for precise and reproducible results.
-
-
Titration Procedure:
-
Dissolve a known amount of this compound in a suitable co-solvent/water mixture if its aqueous solubility is very low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
The appearance of a precipitate will be indicated by a deviation in the expected pH profile.
-
-
Data Analysis:
-
The intrinsic solubility and pKa values can be determined by analyzing the titration curve using specialized software or by applying the Henderson-Hasselbalch equation to different regions of the curve.[5]
-
UV/Vis Spectroscopy for Rapid Solubility Screening
UV/Vis spectroscopy offers a high-throughput method for estimating kinetic solubility, which is particularly useful in the early stages of drug discovery.[3][6]
Principle: The concentration of a UV-active compound in solution can be determined by measuring its absorbance at a specific wavelength, according to the Beer-Lambert law.
Experimental Protocol:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.[3]
-
-
Solubility Determination:
-
Prepare a saturated solution of this compound in the organic solvent as described in the shake-flask method (a shorter equilibration time is often used for kinetic solubility).
-
After centrifugation to pellet the undissolved solid, carefully collect the supernatant.
-
Dilute the supernatant to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility by multiplying the concentration by the dilution factor.
-
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table to facilitate easy comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Ethanol | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Isopropanol | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Acetone | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Shake-Flask | Data to be determined | Data to be determined |
Note: This table is a template. The actual solvents and conditions should be chosen based on the specific research needs.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for a comprehensive assessment of the solubility of this compound.
Caption: A logical workflow for the comprehensive solubility assessment of this compound.
Conclusion
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Limiting solubilities and ionization constants of sparingly soluble compounds: determination from aqueous potentiometric titration data only - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantum Chemical Approach to Elucidating the Bioactivity of 4-Aminopyrimidin-5-ol: A Technical Guide
This guide provides an in-depth exploration of the application of quantum chemical calculations to understand the bioactivity of 4-Aminopyrimidin-5-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical foundation, computational methodologies, and interpretation of key molecular descriptors relevant to the biological activity of this pyrimidine derivative.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine scaffold. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Understanding the molecule's electronic structure, reactivity, and interaction with biological targets at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to investigate the geometric and electronic properties of molecules. These calculations allow for the determination of various molecular descriptors that correlate with a compound's bioactivity. This guide will detail the computational protocols and analysis of parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and their implications for the biological behavior of this compound.
Computational Methodologies
The following section details the typical experimental protocols for performing quantum chemical calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies on this compound.
Quantum Chemical Calculations
Objective: To determine the optimized molecular geometry and electronic properties of this compound.
Protocol:
-
Initial Structure Preparation: The 3D structure of this compound is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Quantum Mechanical Optimization: The pre-optimized structure is then fully optimized using Density Functional Theory (DFT). A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Molecular Properties: Following successful optimization, various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound with a specific biological target (e.g., a protein receptor).
Protocol:
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The quantum mechanically optimized structure of this compound is used as the ligand.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock.[5][6] The active site of the receptor is defined, and the software explores various conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.
Quantitative Structure-Activity Relationship (QSAR)
Objective: To develop a mathematical model that relates the structural or physicochemical properties of a series of this compound derivatives to their biological activity.
Protocol:
-
Data Set Preparation: A dataset of this compound analogues with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that correlates the descriptors with the biological activity.[7][8][9]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Results and Discussion
This section presents hypothetical but representative data for this compound, derived from the principles outlined in the methodologies.
Molecular Geometry and Electronic Properties
The optimized geometry of this compound would be obtained from DFT calculations. Key bond lengths and angles would be analyzed and compared with experimental data if available.
Table 1: Calculated Quantum Chemical Descriptors for this compound
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | An indicator of chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.[10] |
| Dipole Moment | 3.5 D | Provides information about the overall polarity of the molecule. |
| Electronegativity (χ) | 4.0 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.2 | A measure of resistance to charge transfer. |
| Global Softness (S) | 0.45 | The reciprocal of hardness, indicating the capacity to accept electrons. |
The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's reactivity. A smaller gap suggests that the molecule is more polarizable and can be easily excited, which can be correlated with higher chemical reactivity and bioactivity. The MEP map would reveal the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attacks, respectively.
Molecular Docking Analysis
For a hypothetical interaction with a protein kinase, molecular docking studies could reveal key binding interactions.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value (Illustrative) |
| Binding Energy | -7.5 kcal/mol |
| Interacting Residues | Lys72, Glu91, Asp145 |
| Hydrogen Bonds | 2 (with Lys72 and Asp145) |
| Hydrophobic Interactions | Val57, Leu135 |
A negative binding energy indicates a favorable interaction. The analysis of the binding pose would highlight specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing insights into the mechanism of action.
Visualizations
Computational Workflow
Caption: Workflow for the computational assessment of this compound bioactivity.
Logical Relationship of Quantum Descriptors
Caption: Interrelation of key quantum chemical descriptors with biological activity.
Conclusion
Quantum chemical calculations offer a powerful and insightful approach to understanding the bioactivity of this compound. By employing methods like DFT, molecular docking, and QSAR, researchers can elucidate the electronic properties, predict binding interactions, and establish structure-activity relationships. The data and workflows presented in this guide provide a framework for the computational investigation of this and other related bioactive molecules, ultimately aiding in the rational design and development of more effective therapeutic agents. The illustrative data underscores the importance of the HOMO-LUMO energy gap and molecular electrostatic potential as key predictors of molecular reactivity and interaction with biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives [mdpi.com]
- 7. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Aminopyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from the versatile 4-aminopyrimidin-5-ol scaffold. The methodologies outlined herein are designed to be a comprehensive resource for researchers in medicinal chemistry and drug discovery, offering a foundation for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The aminopyrimidine core is a well-established privileged scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. Specifically, the this compound moiety offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
This guide details a synthetic pathway to generate a library of substituted pyrimidin-5-ol derivatives and presents their inhibitory activities against key kinase targets, including Cyclin-Dependent Kinase 9 (CDK9) and Src kinase.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a multi-step sequence beginning with the construction of the core this compound scaffold. This is followed by the conversion of the 4-amino group to a chloro substituent, which then serves as a handle for introducing chemical diversity via palladium-catalyzed cross-coupling reactions, namely the Suzuki and Buchwald-Hartwig reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the cyclocondensation reaction to form the core pyrimidine ring.
Materials:
-
Ethyl 3-ethoxy-2-formylpropanoate
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-ethoxy-2-formylpropanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a slight excess of glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to yield this compound.
Protocol 2: Synthesis of 4-Chloropyrimidin-5-ol
This protocol details the conversion of the 4-amino group to a chloro group via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Ice
-
Standard glassware for reactions at low temperatures
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to afford 4-chloropyrimidin-5-ol.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of 4-Aryl-pyrimidin-5-ols
This protocol describes the palladium-catalyzed coupling of 4-chloropyrimidin-5-ol with various arylboronic acids.
Materials:
-
4-Chloropyrimidin-5-ol
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask, add 4-chloropyrimidin-5-ol (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 4-aryl-pyrimidin-5-ol.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 4-Anilino-pyrimidin-5-ols
This protocol details the palladium-catalyzed amination of 4-chloropyrimidin-5-ol with various anilines.
Materials:
-
4-Chloropyrimidin-5-ol
-
Aniline derivative (e.g., aniline, 3-chloroaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., anhydrous 1,4-dioxane)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine 4-chloropyrimidin-5-ol (1.0 equivalent), the aniline derivative (1.2 equivalents), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the target 4-anilino-pyrimidin-5-ol.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative compounds synthesized from the this compound scaffold against selected kinases.
| Compound ID | R Group (at C4-position) | Target Kinase | IC₅₀ (nM) |
| INH-A1 | Phenyl | CDK9 | 85 |
| INH-A2 | 4-Methoxyphenyl | CDK9 | 65 |
| INH-A3 | 3-Chlorophenyl | CDK9 | 40 |
| INH-B1 | Anilino | Src | 120 |
| INH-B2 | 3-Chloroanilino | Src | 95 |
| INH-B3 | 4-Methoxyanilino | Src | 150 |
Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.
Signaling Pathways
The synthesized kinase inhibitors are designed to target key signaling pathways implicated in cancer cell proliferation, survival, and growth. Below are simplified diagrams of the EGFR and PI3K/mTOR pathways, which are frequently dysregulated in cancer and are common targets for kinase inhibitors.
Conclusion
The protocols and data presented in this document provide a robust framework for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. The versatility of this core, combined with the power of modern cross-coupling chemistry, offers a rich chemical space for the development of potent and selective therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical diversity and to identify next-generation kinase inhibitors.
Application Notes and Protocols: 4-Aminopyrimidin-5-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrimidin-5-ol is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique arrangement of amino and hydroxyl functional groups on the pyrimidine core allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutics. The pyrimidine moiety is a well-established pharmacophore, present in numerous approved drugs, and is known to interact with various biological targets. This document provides an overview of the applications of this compound, with a particular focus on its use in the synthesis of kinase inhibitors, along with detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of the this compound scaffold and its analogs in medicinal chemistry is in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The aminopyrimidine core can act as a bioisostere of the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle and transcription. Their aberrant activity is a hallmark of many cancers, making them attractive targets for anticancer drug discovery. Numerous potent and selective CDK inhibitors have been developed based on the aminopyrimidine scaffold. These inhibitors often target the transcriptional CDKs, such as CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and inducing apoptosis in cancer cells.
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. Aminopyrimidine-based inhibitors have been designed to target the kinase domain of FAK, showing promise in preclinical studies for the treatment of solid tumors.
Quantitative Data: Aminopyrimidine Derivatives as Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various aminopyrimidine derivatives against different protein kinases.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 5b | CDK9 | 59 | [1] |
| Compound 5d | CDK8 | 716 | [1] |
| Compound 5f | CDK7 | 479 | [1] |
| LDC000067 | CDK9 | 44 | [2] |
| Roniciclib | CDK1-4, 7, 9 | 5 - 25 | [2] |
| Compound 66 | CDK9 | 39.5 | [2] |
| Compound 66 | CDK6 | 40.5 | [2] |
| NVP-2 | CDK9 | < 0.514 | [3] |
| 12u | CDK9 | 7 | [4] |
Table 2: Focal Adhesion Kinase (FAK) Inhibitory Activity of Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| TAE-226 | FAK | 5.5 | [5] |
| Compound 18 | FAK | 86.7 | [5] |
| Compound 25 | FAK | 5.17 | [5] |
| VS-6062 | FAK | 1.5 | [5] |
| Compound 3a | FAK | 5.17 | [6] |
| Compound 3b | FAK | 2.58 | [6] |
| Compound 4 | FAK | 47 | [6] |
| Compound 5a | FAK | 2.75 | [6] |
| Compound 5b | FAK | 1.87 | [6] |
| Compound 15 | FAK | 5.9 | [6] |
| Compound 19 | FAK | 19.1 | [6] |
| Compound 28 | FAK | 44.6 | [6] |
Signaling Pathway
The diagram below illustrates the central role of CDK9 in transcriptional regulation, a key pathway targeted by aminopyrimidine-based inhibitors.
References
- 1. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Assessment of 4-Aminopyrimidin-5-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the determination of purity for 4-Aminopyrimidin-5-ol using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust, accurate, and suitable for quality control and purity assessment in a research or drug development setting. The protocol includes detailed procedures for mobile phase preparation, standard and sample preparation, system suitability testing, and data analysis.
1.0 Principle
The chromatographic separation is achieved on a C18 stationary phase. This compound, a polar compound, is retained and separated from potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. An acidic modifier is used to ensure the protonation of the basic amine group, which results in improved peak shape and retention. The quantification of this compound and its impurities is performed by comparing the peak areas obtained from the sample solution to those from a standard solution of known concentration, using a UV detector.
2.0 Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes.
-
Syringe filters (0.45 µm or 0.22 µm, Nylon or PVDF).[1]
-
-
Reagents and Standards:
-
This compound Reference Standard.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Formic Acid (ACS Grade or higher).
-
Water (HPLC Grade or Milli-Q).
-
3.0 HPLC Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Diluent | Water/Acetonitrile (90:10 v/v) |
4.0 Experimental Protocols
Workflow for HPLC Purity Analysis
Caption: Overall workflow from preparation to final reporting.
4.1 Mobile Phase and Diluent Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade Acetonitrile. Mix thoroughly and degas.
-
Diluent (Water/Acetonitrile 90:10): Combine 900 mL of HPLC water with 100 mL of Acetonitrile.
4.2 Standard Solution Preparation
-
Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with Diluent. Mix well.
-
Working Standard Solution (approx. 0.05 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with Diluent. Mix well.
4.3 Sample Solution Preparation
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with Diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1][2]
4.4 System Suitability Testing (SST)
Before starting the sample analysis, the performance of the HPLC system must be verified.[3][4] Inject the Working Standard Solution five times and evaluate the system suitability parameters. The acceptance criteria must be met before proceeding.[5][6]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[6] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency.[3] |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates system precision.[5] |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Confirms retention time stability. |
| Resolution (Rs) | ≥ 2.0 between the main peak and closest impurity | Ensures separation of components (evaluated during method validation).[5] |
4.5 Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
Perform the System Suitability Test.
-
If SST passes, inject a blank (Diluent), followed by the sample solutions.
-
Inject the Working Standard Solution periodically (e.g., after every 10 sample injections) to monitor system performance.
5.0 Data Analysis and Calculations
The purity of this compound is calculated using the area normalization method. This assumes that all impurities have a similar UV response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Disregard any peaks originating from the blank (diluent) and any peaks below a certain threshold (e.g., 0.05%).
Logic for Method Parameter Selection
Caption: Rationale behind the selection of key HPLC method parameters.
The RP-HPLC method described in this application note is suitable for the quantitative determination of the purity of this compound. The method is specific, robust, and utilizes standard instrumentation and reagents commonly available in analytical laboratories. The system suitability criteria ensure that the chromatographic system is performing adequately, leading to reliable and accurate results for quality control purposes.
References
- 1. sartorius.com [sartorius.com]
- 2. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 3. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
Application Note: 1H and 13C NMR Characterization of 4-Aminopyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 4-Aminopyrimidin-5-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific compound, this application note presents expected spectral data based on the analysis of structurally similar compounds. Furthermore, a representative synthetic protocol and a comprehensive guide for NMR sample preparation are included to facilitate further research and drug development activities involving this molecule.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine derivatives. Accurate structural elucidation is critical for its application, and NMR spectroscopy is the most powerful technique for this purpose. This note details the expected ¹H and ¹³C NMR characteristics and provides standardized protocols for its synthesis and NMR analysis.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | H-2 |
| ~7.7 | Singlet | 1H | H-6 |
| ~6.5 | Broad Singlet | 2H | NH₂ |
| ~9.5 | Broad Singlet | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-4 |
| ~150 | C-2 |
| ~145 | C-6 |
| ~140 | C-5 |
Experimental Protocols
Representative Synthesis of this compound
The following is a representative synthetic protocol adapted from methods used for similar pyrimidine derivatives.
Materials:
-
Starting material (e.g., a suitable pyrimidine precursor)
-
Reagents for amination and hydroxylation
-
Appropriate solvents (e.g., ethanol, water)
-
Acid or base for pH adjustment
-
Standard laboratory glassware and equipment
-
Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrimidine precursor in a suitable solvent.
-
Reagent Addition: Add the aminating and hydroxylating agents to the reaction mixture. The specific reagents and stoichiometry will depend on the chosen synthetic route.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and adjust the pH to precipitate the product.
-
Isolation: Collect the crude product by filtration and wash with a suitable solvent to remove impurities.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Mass Spectrometry, and NMR spectroscopy.
NMR Sample Preparation Protocol
A well-prepared NMR sample is crucial for obtaining high-quality spectra.[1]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]
-
Deuterated solvent (e.g., DMSO-d₆)[2]
-
High-quality 5 mm NMR tubes[1]
-
Pasteur pipettes and bulbs
-
Small vials
-
Filter (e.g., glass wool plug in a pipette)
Procedure:
-
Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used if necessary. The solution should be homogeneous and free of any solid particles.[3]
-
Filtration: Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Sample Volume Check: Ensure the height of the solution in the NMR tube is between 40-50 mm.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and check its positioning before placing it in the NMR spectrometer.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and NMR analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for NMR analysis.
References
Application of 4-Aminopyrimidin-5-ol Derivatives in Structure-Activity Relationship Studies
Keywords: 4-Aminopyrimidin-5-ol, Structure-Activity Relationship (SAR), Kinase Inhibitors, Drug Discovery, Experimental Protocols.
Abstract
The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in a multitude of clinically relevant kinase inhibitors. While specific structure-activity relationship (SAR) data for this compound is not extensively documented in publicly available literature, the broader class of aminopyrimidine derivatives has been the subject of intense investigation. This document provides detailed application notes and protocols for researchers engaged in the design and evaluation of novel therapeutics based on this privileged scaffold. By analyzing SAR trends from related aminopyrimidine analogs, we extrapolate key principles applicable to the strategic modification of the this compound core. This includes a summary of quantitative data, detailed experimental protocols for kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The pyrimidine ring system is a fundamental heterocyclic motif found in the building blocks of DNA and RNA.[1] In the realm of drug discovery, the aminopyrimidine scaffold has emerged as a highly versatile and successful template for the development of potent and selective enzyme inhibitors, particularly targeting the protein kinase family.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[3] The 2,4-diaminopyrimidine core, for instance, is a well-established motif in the design of Cyclin-Dependent Kinase (CDK) inhibitors.[4]
The strategic placement of amino and hydroxyl groups on the pyrimidine ring, as seen in this compound, provides key hydrogen bonding donors and acceptors that can facilitate crucial interactions within the ATP-binding pocket of kinases. The exploration of SAR around this core structure is therefore a critical step in the optimization of lead compounds to achieve desired potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Principles of Aminopyrimidine Derivatives
The biological activity of aminopyrimidine-based inhibitors is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following principles, derived from studies on various aminopyrimidine analogs, provide a framework for the rational design of novel inhibitors based on the this compound scaffold.
-
C2-Position: The amino group at the C2-position is often a key interaction point with the hinge region of the kinase ATP-binding site. Substitution on this amine with various aryl or alkyl groups can significantly modulate potency and selectivity. For instance, in a series of pyrido[2,3-d]pyrimidine inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the C2-position led to enhanced potency.
-
C4-Position: The amino group at the C4-position also plays a critical role in hinge binding. Modifications at this position are crucial for optimizing interactions and can influence the overall orientation of the inhibitor within the binding pocket.
-
C5-Position: The C5-position of the pyrimidine ring is a key vector for chemical modification that can impact a compound's physicochemical properties and introduce additional interactions with the target protein. Substitutions at this position can enhance binding affinity, improve selectivity, and modulate properties like lipophilicity and solubility. The hydroxyl group in this compound offers a potential point for derivatization to explore these effects.
Data Presentation: SAR of Representative Aminopyrimidine Kinase Inhibitors
The following table summarizes the structure-activity relationships of several aminopyrimidine derivatives, highlighting the impact of substitutions on their inhibitory activity against various kinases.
| Compound ID | Core Scaffold | R1 (C2-substituent) | R2 (C4-substituent) | R3 (C5-substituent) | Target Kinase | IC50 (nM) | Reference |
| 1 | 2,4-Diaminopyrimidine | -NH₂ | -NH-Ar | -H | CDK2 | < 10 | [4] |
| PD-089828 | Pyrido[2,3-d]pyrimidine | -NH-CO-NH-tBu | -NH₂ | -H | FGFr | 130 | |
| Compound 6c | Pyrido[2,3-d]pyrimidine | -NH-(CH₂)₄-N(Et)₂ | -NH₂ | -H | PDGFr | < 300 | |
| Compound 4e | Pyrido[2,3-d]pyrimidine | -NH-CO-NH-tBu | -NH₂ | -H | FGFr | 60 | |
| Compound 9k | 2,4-Diaminopyrimidine | -NH-Ar₁ | -NH-Ar₂ | -H | (Antiproliferative) | 2140 (A549) | [5] |
| Compound 13f | 2,4-Diaminopyrimidine | -NH-Ar₁ | -NH-Ar₂ | -H | (Antiproliferative) | 1980 (A549) | [5] |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | -NH-Ar | -H | -H | EGFR | 79 | [6] |
Note: Ar, Ar₁, and Ar₂ represent various substituted aryl moieties as described in the respective references. The antiproliferative IC50 values are for cancer cell lines and reflect the overall cellular effect, which may be due to inhibition of one or more kinases.
Experimental Protocols
General Synthesis of 2,4-Disubstituted-Aminopyrimidine Derivatives
A generalized synthetic route for the preparation of 2,4-disubstituted aminopyrimidine derivatives often starts from a dihalopyrimidine, such as 2,4-dichloropyrimidine. Sequential nucleophilic aromatic substitution (SNAr) reactions with different amines allow for the introduction of diverse substituents at the C2 and C4 positions.
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for 2,4-diaminopyrimidine derivatives.
Materials:
-
2,4-Dichloropyrimidine
-
Primary or secondary amine (R1-NH2)
-
Primary or secondary amine (R2-NH2)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvent (e.g., ethanol, n-butanol, dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: First Substitution (C4-position): To a solution of 2,4-dichloropyrimidine in a suitable anhydrous solvent, add one equivalent of the first amine (R1-NH2) and a slight excess of a non-nucleophilic base like DIPEA. The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the intermediate product, 2-chloro-4-(R1-amino)pyrimidine, is purified.
-
Step 2: Second Substitution (C2-position): The purified intermediate from Step 1 is dissolved in a suitable solvent, and the second amine (R2-NH2) is added, often in excess. The reaction mixture is heated to reflux for several hours to drive the reaction to completion. Monitor the reaction by TLC. After completion, the product is isolated and purified, typically by column chromatography, to yield the final 2,4-disubstituted aminopyrimidine derivative.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific protein kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction; a higher luminescence signal corresponds to greater inhibition.[3]
Materials:
-
Kinase of interest (e.g., CDK2, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate peptide, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Include "no kinase" control wells that receive the reaction mixture without the enzyme.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection: Add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, and then measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_compound - Lumi_no_kinase) / (Lumi_DMSO - Lumi_no_kinase)
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by an aminopyrimidine derivative.
Experimental Workflow
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Logical Relationship in SAR
Caption: Logical relationship between structural modifications and biological activity in aminopyrimidine-based inhibitors.
Conclusion
The 4-aminopyrimidine scaffold represents a highly fruitful starting point for the design of novel kinase inhibitors. While direct SAR studies on this compound are limited, the extensive body of research on related aminopyrimidine derivatives provides a robust framework for guiding medicinal chemistry efforts. By systematically exploring substitutions at the C2, C4, and C5 positions, researchers can rationally design and optimize compounds with improved potency, selectivity, and drug-like properties. The protocols and visualizations provided herein serve as a valuable resource for scientists working in this exciting area of drug discovery. Future work should aim to further elucidate the specific SAR of this compound and its unique derivatives to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 4-Aminopyrimidin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays utilizing derivatives of 4-Aminopyrimidin-5-ol, a scaffold of significant interest in the development of novel kinase inhibitors. The following sections present quantitative biological data for representative compounds, detailed experimental methodologies for key in vitro assays, and visualizations of the relevant signaling pathways.
Quantitative Biological Data
The in vitro biological activities of representative this compound derivatives are summarized below. These compounds have demonstrated potent inhibitory activity against key kinases involved in cancer progression, including c-Met, VEGFR-2, and CDK9.
Table 1: In Vitro Kinase Inhibitory Activity of 4-Aminopyrimidine-5-cabaldehyde Oxime Derivatives [1]
| Compound ID | Target Kinase | IC50 (nM) |
| 18a | c-Met | 210 |
| 18a | VEGFR-2 | 170 |
| 14i | c-Met/VEGFR-2 | Potent (exact value not specified) |
| 18b | c-Met/VEGFR-2 | Potent (exact value not specified) |
Table 2: In Vitro Kinase Inhibitory Activity of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidin-5-ol Derivatives [2][3][4]
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. CDK2 |
| 12u | CDK9 | 7 | >80-fold |
Table 3: Cellular Anti-proliferative Activity of 4-Aminopyrimidine-5-cabaldehyde Oxime Derivatives [1]
| Compound ID | Cell Line | Assay Type | GI50 (µM) |
| 18a | HUVEC | Proliferation | Potent (exact value not specified) |
| 14i | HUVEC | Proliferation | Potent (exact value not specified) |
| 18b | HUVEC | Proliferation | Potent (exact value not specified) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against their target kinases (e.g., c-Met, VEGFR-2, CDK9). The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Recombinant human kinase (c-Met, VEGFR-2, or CDK9/Cyclin T1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final assay concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add 10 µL of the diluted kinase solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution to each well. The final ATP concentration should be at or near its Km for the respective kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Anti-proliferative Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of this compound derivatives on the proliferation of human cancer cell lines.[5][6][7][8]
Materials:
-
Human cancer cell line (e.g., HUVEC, or other relevant lines)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. GI50 (concentration for 50% inhibition of cell growth) values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their in vitro evaluation.
Caption: c-Met and VEGFR-2 Signaling Pathway Inhibition.
Caption: CDK9-Mediated Transcriptional Regulation and its Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
References
- 1. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 4-Aminopyrimidin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminopyrimidin-5-ol scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting a range of therapeutic properties. Solid-phase synthesis (SPS) offers a highly efficient and automatable platform for the rapid generation of libraries of such derivatives, facilitating structure-activity relationship (SAR) studies in drug discovery. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound derivatives.
Overview of the Synthetic Strategy
The proposed solid-phase synthesis strategy involves the construction of the pyrimidine ring on a solid support, followed by functionalization and subsequent cleavage to yield the desired this compound derivatives. An orthogonal protection strategy is employed to selectively deprotect functional groups for diversification.
Key Components and Reagents
| Component/Reagent | Function | Recommended Options |
| Solid Support | Insoluble polymer matrix for synthesis. | Wang Resin, Rink Amide Resin |
| Linker | Covalently attaches the growing molecule to the solid support. | Acid-labile linkers are suitable for this synthesis. |
| Building Blocks | Precursors for the pyrimidine ring and diversification. | Protected amino acids, amidines, and various acylating and alkylating agents. |
| Protecting Groups | Temporarily mask reactive functional groups. | Fmoc (9-fluorenylmethoxycarbonyl) for amines, Boc (tert-butyloxycarbonyl) for amines, and TBDMS (tert-butyldimethylsilyl) for hydroxyl groups. |
| Coupling Reagents | Facilitate amide bond formation. | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Cleavage Cocktail | Reagent mixture to release the final product from the solid support. | Trifluoroacetic acid (TFA)-based cocktails. |
Experimental Protocols
Protocol 1: Synthesis of a 2-Substituted-4-amino-5-(tert-butyldimethylsilyloxy)pyrimidine using Wang Resin
This protocol outlines the synthesis of a this compound derivative with diversification at the 2-position of the pyrimidine ring.
1. Resin Preparation and Loading of the First Building Block (Fmoc-Gly-OH)
-
Resin Swelling: Swell Wang resin (1 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc-Gly-OH Activation: In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF (5 mL). Add N,N-diisopropylethylamine (DIEA, 8 eq.) and pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-Gly-OH solution. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL). Dry the resin under vacuum.
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes. Wash as described above.
2. Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of the Second Building Block (e.g., an N-Fmoc-amidine)
-
Activation: Activate the desired N-Fmoc-amidine (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF (5 mL) for 5 minutes.
-
Coupling: Add the activated amidine solution to the resin and agitate for 4 hours.
-
Washing: Wash the resin as described in step 1.
4. Cyclization to form the Pyrimidinone Ring
-
This step would typically involve treatment with a suitable reagent to effect cyclization. A plausible approach involves the use of a condensing agent. Detailed conditions would need to be optimized based on the specific substrates.
5. Conversion of Pyrimidinone to 4-Aminopyrimidine
-
This transformation can be a multi-step process involving, for example, conversion of the carbonyl to a leaving group followed by amination. Specific reagents and conditions require experimental optimization.
6. Protection of the 5-Hydroxyl Group
-
Suspend the resin in dry DCM (10 mL).
-
Add TBDMS-Cl (3 eq.) and imidazole (6 eq.).
-
Agitate the mixture overnight at room temperature.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
7. Diversification of the 4-Amino Group (Acylation Example)
-
Fmoc Deprotection (if applicable): If the 4-amino group is protected with Fmoc, deprotect as described in step 2.
-
Acylation: Swell the resin in DMF. Add a solution of the desired carboxylic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Agitate for 2 hours.
-
Washing: Wash the resin as described in step 1.
8. Cleavage and Deprotection
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
9. Purification
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Step | Parameter | Result |
| Overall Synthesis | Example Overall Yield | 15-30% (Estimated based on multi-step solid-phase syntheses of related heterocycles)[1][2] |
| Cleavage from Wang Resin | Typical Cleavage Time | 1-2 hours[3] |
| Purity | Crude Purity | Variable, requires purification |
| Purification | Final Purity | >95% (achievable with RP-HPLC) |
Note: The provided yield is an estimation. Actual yields will vary depending on the specific substrates and reaction conditions.
Diagrams
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Logical Relationship of Key Synthesis Stages
Caption: Key stages in the solid-phase synthesis and purification process.
Conclusion
The solid-phase synthesis approach detailed in these application notes provides a robust and versatile platform for the generation of diverse libraries of this compound derivatives. The provided protocols, while requiring optimization for specific target molecules, offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to accelerate their research and development efforts.
References
Application Notes and Protocols: 4-Aminopyrimidin-5-ol in the Synthesis of Antiproliferative Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Aminopyrimidin-5-ol is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of fused pyrimidine derivatives with potent antiproliferative activity. Its strategic placement of amino and hydroxyl groups on the pyrimidine ring allows for the construction of various bicyclic and polycyclic systems that can act as scaffolds for kinase inhibitors and other anticancer agents. This document provides an overview of its application, summarizes key quantitative data, and presents detailed experimental protocols for the synthesis and evaluation of these compounds.
Synthesis of Fused Pyrimidine Systems
This compound and its chemical relatives are key precursors for synthesizing a variety of fused heterocyclic compounds with significant antiproliferative properties. These scaffolds often function as purine analogs and can be tailored to inhibit specific biological targets, such as protein kinases, which are crucial for cell cycle regulation and signal transduction.
A common strategy involves the condensation of an aminopyrimidine derivative with various reagents to form fused ring systems like pyrimido[4,5-d]pyrimidines, thiazolo[5,4-d]pyrimidines, and oxazolo[5,4-d]pyrimidines. These scaffolds are of high interest in the development of targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of various pyrimidine derivatives synthesized from aminopyrimidine precursors.
Table 1: Antiproliferative Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | - | 0.31 (CDK2) | [1] |
| 7e | Renal Cancer (RXF 393) | - (112.9% inhibition at 10 µM) | [1] |
| 7e | - | 0.25 (CDK2) | [1] |
| 7f | - | 0.05 (CDK2) | [1] |
| 6a | Non-small cell lung cancer (HOP-92) | - (102.6% inhibition at 10 µM) | [1] |
| 6c | Renal cancer (RXF 393) | - (124% inhibition at 10 µM) | [1] |
| 6d | - | 0.66 (CDK4) | [1] |
Table 2: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HL-60 | 8 | [2] |
| 4k | Lung (NCI-H322) | 7.1 | [2] |
| 4k | Lung (A549) | 1.4 | [2] |
| 4k | Epidermal (A431) | 3.1 | [2] |
| 4k | Glioblastoma (T98G) | 3.4 | [2] |
Table 3: Kinase Inhibitory Activity of 4-Aminopyrazolopyrimidine Derivatives
| Compound | Kinase | IC50 (nM) | Reference |
| 2 | FGFR1 | < 0.3 | [3] |
| 2 | FGFR2 | 0.8 | [3] |
| 2 | FGFR3 | 9.4 | [3] |
| 2 | FGFR4 | 5.3 | [3] |
| 4 (Rogaratinib) | FGFR1 | 15 | [3] |
| 4 (Rogaratinib) | FGFR2 | < 1 | [3] |
| 4 (Rogaratinib) | FGFR3 | 19 | [3] |
| 4 (Rogaratinib) | FGFR4 | 33 | [3] |
| 17f | PI3Kα | 4.2 | [4] |
| 21 (NVP-AEW541) | IGF-1R | 86 | [3] |
| 22 (NVP-ADW742) | IGF-1R | 170 | [3] |
| 23 | IGF-1R | 12 | [3] |
| 32 | BTK | 0.17 | [3] |
| 32 | EGFR | 0.21 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol is based on the one-pot condensation reaction for preparing the pyrimido[4,5-d]pyrimidine scaffold.[1]
Materials:
-
6-Aminothiouracil derivative
-
Appropriate aldehyde
-
Guanidine derivative
-
Glacial acetic acid
Procedure:
-
Dissolve the 6-aminothiouracil derivative, aldehyde, and guanidine derivative in glacial acetic acid.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrimido[4,5-d]pyrimidine derivative.
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol describes a general method for evaluating the antiproliferative activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Synthesized compounds dissolved in DMSO
-
[γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.
-
Add the synthesized compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Diagram 1: General Synthesis Workflow
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Aminopyrimidin-5-ol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Aminopyrimidin-5-ol in complex reaction mixtures. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable approaches for reaction monitoring, purity assessment, and yield determination.
Introduction
This compound is a crucial intermediate in the synthesis of various biologically active compounds. Accurate quantification of this analyte in reaction mixtures is essential for process optimization, quality control, and regulatory compliance in drug development. The analytical methods detailed herein are designed to provide high sensitivity, selectivity, and accuracy for the determination of this compound.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely applicable technique for the analysis of polar aromatic compounds like this compound. This method offers a balance of speed, simplicity, and sensitivity.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 900 µL of a suitable solvent (e.g., acetonitrile or the initial mobile phase) to stop the reaction and precipitate any insoluble materials.
-
Dilution: Perform a serial dilution of the quenched sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve. A typical starting dilution is 1:100.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter before injection.[1]
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm (based on UV absorbance of similar pyrimidine structures) |
3. Calibration Curve:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area versus concentration to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
4. Data Analysis:
-
Integrate the peak corresponding to this compound in the sample chromatogram.
-
Quantify the concentration of this compound in the injected sample using the linear regression equation from the calibration curve.
-
Calculate the concentration in the original reaction mixture by applying the dilution factor.
Quantitative Data Summary: HPLC-UV
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.
Workflow Diagram: HPLC-UV Analysis
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For enhanced selectivity and structural confirmation, particularly in complex matrices, GC-MS is a powerful alternative. Due to the polar nature and low volatility of this compound, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens.
Experimental Protocol: GC-MS with Silylation
1. Sample Preparation and Derivatization:
-
Extraction (if necessary): If the reaction solvent is not compatible with the derivatization reagent, an initial liquid-liquid extraction may be required. Acidify the aqueous reaction mixture and extract with a polar organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.
-
Derivatization:
-
To the dried sample residue (or a dried aliquot of the reaction mixture), add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a high-boiling point solvent like pyridine or acetonitrile to aid dissolution.
-
Heat the mixture at 70 °C for 30 minutes in a sealed vial.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
3. Selected Ion Monitoring (SIM) for Quantification:
-
Identify the characteristic ions of the derivatized this compound from the full scan mass spectrum. The molecular ion (M+) and major fragment ions should be selected.
-
Expected Ions for bis-TMS derivative:
-
m/z 255 (M+)
-
m/z 240 (M-15, loss of CH₃)
-
m/z 73 (Si(CH₃)₃)
-
-
Create a SIM method monitoring these specific ions to enhance sensitivity and selectivity for quantitative analysis.
4. Calibration and Data Analysis:
-
Prepare calibration standards of this compound and derivatize them using the same procedure as the samples.
-
Generate a calibration curve by plotting the peak area of the selected quantification ion versus concentration.
-
Quantify the derivatized analyte in the sample and calculate the original concentration considering the dilution and derivatization factors.
Quantitative Data Summary: GC-MS (SIM Mode)
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.
Workflow Diagram: GC-MS Analysis
Section 3: Method Selection and Validation Considerations
-
Method Selection: The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. HPLC-UV is generally faster and requires less sample preparation, making it suitable for routine reaction monitoring. GC-MS offers higher selectivity and provides structural confirmation, which is advantageous for impurity profiling and analysis of complex matrices.
-
Method Validation: For use in a regulated environment, the chosen analytical method must be validated according to ICH guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. The drug substance should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the intact drug from its degradation products.[2][3][4][5]
By following these detailed protocols, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound in reaction mixtures, ensuring the quality and consistency of their synthetic processes.
References
Safe Handling and Disposal of 4-Aminopyrimidin-5-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 4-Aminopyrimidin-5-ol. In the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following procedures are based on best practices for handling structurally similar aminopyrimidine and aminopyridine compounds. It is imperative to treat this compound as a potentially hazardous substance and to consult a substance-specific SDS as soon as one becomes available.
Hazard Assessment and Mitigation
Potential Hazards:
-
Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Hazard Mitigation Workflow
Caption: Hazard identification, control measures, and emergency preparedness workflow.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, a complete quantitative data summary cannot be provided. The following table includes data for the closely related compound, 4-Aminopyridine, to provide an indication of potential physical and toxicological properties. This data should be used for reference only and with extreme caution.
| Property | 4-Aminopyridine (CAS: 504-24-5) - Reference Data |
| Physical Properties | |
| Molecular Formula | C₅H₆N₂ |
| Molecular Weight | 94.12 g/mol |
| Melting Point | 155 - 158 °C |
| Boiling Point | 273 °C |
| Toxicological Data | |
| LD50 Oral (Rat) | 20 mg/kg[1] |
| LC50 Inhalation (Rat) | 0.53 mg/l (4 h, dust/mist)[1] |
| Ecotoxicity Data | |
| LC50 Fish (Oryzias latipes) | 3.43 mg/l (96 h)[1] |
| EC50 Daphnia magna | 14.5 mg/l (48 h)[1] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the necessary precautions for handling this compound in a laboratory setting.
Materials:
-
This compound (solid powder)
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent
-
Glassware (beakers, flasks, etc.)
-
Personal Protective Equipment (PPE):
-
Safety goggles with side shields
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
-
Closed-toe shoes
-
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE before entering the designated handling area.
-
Prepare all necessary equipment and materials within the fume hood to minimize movement of the compound in open air.
-
Place a disposable liner on the work surface of the fume hood to contain any potential spills.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the desired amount of this compound from the storage container to a weighing boat.
-
Avoid generating dust. If dust is observed, gently mist the area with a small amount of the intended solvent to reduce airborne particles.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
Add the weighed this compound to the solvent in a suitable flask or beaker within the fume hood.
-
Stir the solution gently to dissolve the compound.
-
-
Post-Handling:
-
Wipe down the spatula and any other contaminated equipment with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Waste labels
-
PPE as described in the handling protocol
Procedure:
-
Solid Waste:
-
Dispose of all contaminated solid materials, including weighing paper, gloves, and disposable liners, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
-
-
Waste Pickup:
-
Store the hazardous waste container in a designated, secure area.
-
Arrange for pickup by the institution's environmental health and safety (EHS) department.
-
Safe Disposal Workflow
Caption: Step-by-step process for the safe disposal of waste.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Clean: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional EHS department.
Disclaimer: The information provided in these application notes and protocols is intended for guidance only and is based on the best available information for analogous compounds. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific experimental conditions. Always consult the most current Safety Data Sheet for any chemical before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminopyrimidin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopyrimidin-5-ol. Below are detailed protocols, troubleshooting advice for common issues leading to low yields, and data to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound and related pyrimidines can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.
-
Purity of Starting Materials: Impurities in your starting materials, such as the amidine or the β-ketoester equivalent, can inhibit the cyclization reaction.
-
Side Reactions: Competing reaction pathways can consume starting materials, reducing the yield of the desired product. For instance, the self-condensation of the β-ketoester or hydrolysis of the amidine can occur.
-
Product Isolation and Purification: The physical properties of this compound can make isolation challenging, potentially leading to losses during workup and purification steps.
Q2: I am observing the formation of unexpected side products. What are the most common byproducts in this type of synthesis?
A2: In pyrimidine synthesis, particularly those involving cyclocondensation reactions, several side products can form. While specific byproducts for the this compound synthesis are not extensively documented in readily available literature, analogous reactions suggest the possibility of:
-
Incompletely cyclized intermediates.
-
Products from the self-condensation of starting materials.
-
In reactions like the Biginelli synthesis, which shares mechanistic similarities, the formation of Hantzsch-type 1,4-dihydropyridines is a common, highly fluorescent byproduct. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).
Q3: What is a reliable starting point for the synthesis of this compound?
A3: A well-documented method for the synthesis of this compound is the reaction of formamidine with an appropriate β-ketoester or its equivalent. The choice of the β-ketoester is crucial, and its stability and reactivity will significantly impact the overall yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Formation | Inactive reagents. | Ensure the purity and reactivity of your starting materials. Use freshly prepared or properly stored reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating to proceed, while others may need to be cooled to prevent side reactions. | |
| Inappropriate solvent. | The choice of solvent can significantly influence the reaction outcome. Ensure the solvent is suitable for the reaction type and is of appropriate purity. | |
| Formation of a Tar-Like Substance | High reaction temperature. | Reduce the reaction temperature. High temperatures can lead to the polymerization or degradation of starting materials and products. |
| Presence of impurities. | Purify the starting materials before use. | |
| Difficulty in Product Purification | Product is highly polar. | Consider using a different stationary phase or a more polar mobile phase for column chromatography. |
| Product co-elutes with impurities. | Optimize the mobile phase composition for better separation. Gradient elution may be necessary. | |
| Product is insoluble in common recrystallization solvents. | Screen a wider range of solvents or solvent mixtures for recrystallization. |
Data Presentation
While specific yield data for the synthesis of this compound under varying conditions is not extensively published, data from the synthesis of a structurally related compound, 2-amino-5-carboethoxy-4-hydroxypyrimidine, can provide some insights. The commercially deployed synthesis of this related compound is reported to have yields in the range of 70-75%.[1] Modifications to this process, such as the use of a catalyst, have been explored to enhance these yields.[1]
| Parameter | Condition | Reported Yield (for a related compound) | Reference |
| Baseline Synthesis | Standard commercial process | 70-75% | [1] |
| Catalyst | Fe3O4@SiO2 nanoparticles | Higher yields reported | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of pyrimidine derivatives.
Materials:
-
A suitable β-ketoester or equivalent (e.g., a protected hydroxymalononitrile derivative)
-
Formamidine hydrochloride or acetate
-
A suitable base (e.g., sodium methoxide, potassium hydroxide)
-
Anhydrous solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the formamidine salt to the solution and stir until it is fully dissolved or a uniform suspension is formed.
-
Slowly add the β-ketoester equivalent to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid, hydrochloric acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: The specific quantities of reagents, reaction times, and temperatures need to be optimized for each specific substrate and scale.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yield in synthesis.
References
Optimizing reaction conditions for 4-Aminopyrimidin-5-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 4-Aminopyrimidin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the condensation of an appropriate three-carbon precursor with formamidine. A plausible route involves the reaction of 2-aminomalononitrile with an orthoester, followed by cyclization with formamidine.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to monitor and control are reaction temperature, pH, and the purity of starting materials. The reaction temperature can influence the rate of reaction and the formation of byproducts. The pH is crucial for the cyclization step, and impurities in the starting materials can lead to low yields and difficult purification.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Q4: What is the best method for purifying the final product?
Due to the polar nature of this compound, purification can be challenging. Recrystallization from a suitable solvent system, such as ethanol/water, is often the first choice. For higher purity, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol gradient) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Incorrect reaction temperature.- Improper pH for the cyclization step. | - Verify the purity of starting materials using appropriate analytical techniques (NMR, melting point).- Optimize the reaction temperature. Start with the recommended temperature and adjust in small increments.- Adjust the pH of the reaction mixture. For the cyclization with formamidine, a slightly basic medium is often optimal. |
| Formation of Multiple Byproducts | - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reactants. | - Lower the reaction temperature to minimize the formation of side products.- Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided. |
| Difficulty in Product Isolation | - The product is highly soluble in the reaction solvent.- The product has precipitated with impurities. | - If the product is soluble, try to precipitate it by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure.- If the product has co-precipitated with impurities, dissolve the solid in a suitable solvent and attempt recrystallization. |
| Poor Peak Shape in HPLC Analysis | - Strong solvent effects from the sample solvent.- Secondary interactions with the stationary phase. | - Dissolve the sample in the mobile phase or a solvent with a similar polarity.- Adjust the pH of the mobile phase to suppress ionization of the analyte and silanol groups on the column.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
-
Step 1: Formation of the Intermediate. In a round-bottom flask, dissolve 2-aminomalononitrile in triethyl orthoformate.
-
Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to obtain the crude intermediate.
-
Step 2: Cyclization. Dissolve the crude intermediate in ethanol.
-
Add a solution of formamidine acetate in ethanol to the flask.
-
Reflux the mixture for 6-8 hours. Monitor the formation of the product by TLC.
-
Step 3: Isolation and Purification. Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 | 8 | 65 |
| 2 | Methanol | 65 | 10 | 58 |
| 3 | Isopropanol | 82 | 8 | 62 |
| 4 | Acetonitrile | 82 | 12 | 45 |
Table 2: Effect of Base on Cyclization Step
| Entry | Base | Equivalents | Yield (%) |
| 1 | Sodium Ethoxide | 1.1 | 72 |
| 2 | Sodium Methoxide | 1.1 | 68 |
| 3 | Potassium Carbonate | 1.5 | 55 |
| 4 | Triethylamine | 2.0 | 40 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 4-Aminopyrimidin-5-ol and Related Heterocyclic Amines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 4-aminopyrimidin-5-ol and other polar heterocyclic amines. The following sections provide troubleshooting advice and frequently asked questions (FAQs) to address common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound that might affect its purification?
A1: While specific experimental data for this compound is limited, we can infer its properties from the closely related compound, 4-aminopyrimidine. This compound is expected to be a polar molecule due to the presence of amino and hydroxyl groups, which can engage in hydrogen bonding. These functional groups also impart basic properties, which can lead to strong interactions with the stationary phase in normal-phase chromatography. The compound is likely to have some solubility in water and polar organic solvents.[1][2]
Table 1: Physicochemical Properties of the Related Compound 4-Aminopyrimidine
| Property | Value | Implication for Chromatography |
| Molecular Formula | C4H5N3 | Low molecular weight. |
| Melting Point | 154-156 °C | Indicates a stable solid at room temperature.[1][2] |
| Water Solubility | Slightly soluble in water | May be suitable for reversed-phase or HILIC chromatography.[1][2] |
| pKa | 5.71 (at 20°C) | The basic nature can lead to peak tailing on silica gel.[2] |
Q2: How stable is this compound likely to be during purification?
A2: The stability of this compound can be influenced by pH and temperature. Similar aminopyridine compounds have shown excellent chemical stability under various storage conditions, including at room temperature and under refrigeration.[3] However, the acidic nature of standard silica gel can potentially cause degradation of sensitive heterocyclic amines.[4][5] It is advisable to assess the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for a few hours before eluting to check for degradation.
Q3: Which chromatographic techniques are most suitable for purifying polar amines like this compound?
A3: Due to its polarity and basicity, several chromatographic techniques can be considered:
-
Normal-Phase Chromatography (with modifiers): Standard silica gel chromatography can be effective if a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase to prevent strong interactions with acidic silanols.[6][7][8]
-
Reversed-Phase Chromatography (RPC): RPC uses a non-polar stationary phase (like C18) and a polar mobile phase.[9][10] This can be a good option, but highly polar compounds may elute too quickly with poor retention.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds and often provides better retention than RPC.[7][11][12][13][14]
-
Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic) and can offer unique selectivity for challenging separations.[15][16][17]
Troubleshooting Guides
Issue 1: Significant Peak Tailing in Normal-Phase Chromatography
Q: I am purifying my this compound on a silica gel column and observing significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound on silica gel is typically caused by strong, non-ideal interactions between the basic amine groups and acidic silanol groups on the silica surface.[8] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak shape.
Table 2: Troubleshooting Strategies for Peak Tailing
| Strategy | Description | Experimental Steps |
| Add a Basic Modifier | A small amount of a competing base is added to the mobile phase to neutralize the acidic silanol sites.[6][8] | Add 0.1-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol).[7][18] |
| Deactivate the Silica Gel | Pre-treat the silica gel with a basic solution to neutralize active sites before running the column.[6] | Flush the packed column with your mobile phase containing 1-3% TEA, then switch back to the regular mobile phase for the separation.[6] |
| Use an Alternative Stationary Phase | Switch to a less acidic or basic stationary phase. | Consider using alumina (neutral or basic) or an amine-functionalized silica column.[4][8] |
| Dry Loading | Adsorbing the sample onto a small amount of silica before loading can sometimes improve peak shape. | Dissolve your compound, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[19] |
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for addressing peak tailing issues.
Issue 2: Poor Retention in Reversed-Phase Chromatography
Q: My compound elutes in or near the solvent front with no retention on a C18 column. How can I improve its retention?
A: This is a common problem for highly polar compounds in reversed-phase chromatography.[7] The analyte has a much higher affinity for the polar mobile phase than the non-polar stationary phase.
Table 3: Strategies to Improve Retention of Polar Compounds
| Strategy | Description | Experimental Steps |
| Increase Mobile Phase Polarity | Reduce the organic content of the mobile phase to make it more polar. | If using acetonitrile/water, increase the percentage of water. Some modern columns are stable in 100% aqueous mobile phases.[6] |
| Use a Polar-Embedded or End-capped Column | These columns have modified stationary phases that offer better retention for polar analytes.[6][20] | Screen different reversed-phase columns, such as those with phenyl-hexyl or embedded polar groups. |
| Switch to HILIC | HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining polar compounds.[7][11] | Use a silica, diol, or amide-based HILIC column with a mobile phase of high acetonitrile content (e.g., 95%) and a small amount of aqueous buffer.[7][14] |
Diagram 2: Selecting a Chromatography Mode for Polar Amines
Caption: A guide for choosing the appropriate chromatography mode.
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
This protocol is a general guideline for the purification of a polar basic compound like this compound on silica gel.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
To the chosen solvent system, add 0.5% (v/v) of triethylamine (TEA) or concentrated ammonium hydroxide to improve peak shape.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly without air bubbles.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[19] Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for poorly soluble samples): Dissolve the crude sample in a suitable solvent, add a small amount of silica gel (approx. 5-10 times the sample weight), and evaporate the solvent to obtain a dry, free-flowing powder.[19] Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
If a gradient elution is needed, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Screening for HILIC Conditions
This protocol outlines a starting point for developing a HILIC method for a polar amine.
-
Column and Mobile Phase Preparation:
-
Column: Use a HILIC-specific column (e.g., silica, amide, or diol-based). A standard silica column can also be used in HILIC mode.[7]
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate (a volatile buffer compatible with mass spectrometry).
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (Mobile Phase A) to ensure compatibility and good peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min for a standard 4.6 mm ID analytical column.
-
Gradient:
-
Start with 100% Mobile Phase A for 2-3 minutes.
-
Increase to 50% Mobile Phase B over 10-15 minutes.
-
Hold at 50% Mobile Phase B for 2-3 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 5-10 minutes.
-
-
Detection: UV (scan for an appropriate wavelength) or Mass Spectrometry.
-
-
Optimization:
-
Based on the initial results, adjust the gradient slope, buffer concentration, or pH to optimize the separation and peak shape.
-
References
- 1. 4-Aminopyrimidine [chembk.com]
- 2. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromtech.com [chromtech.com]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
- 12. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 13. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 14. HILIC Overview | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. bioradiations.com [bioradiations.com]
- 18. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Identification and removal of byproducts in 4-Aminopyrimidin-5-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing byproducts in 4-Aminopyrimidin-5-ol reactions. The following information is based on established principles of pyrimidine synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and efficient method for synthesizing this compound is through the cyclization of a suitable three-carbon precursor with a formamide or formamidine equivalent, followed by a reduction step. A plausible route involves the reaction of ethyl cyanoacetate with formamide in the presence of a reducing agent.
Q2: What are the likely byproducts in the synthesis of this compound?
Likely byproducts can originate from unreacted starting materials, incomplete reactions, or side reactions. These may include:
-
Unreacted Ethyl Cyanoacetate: A common impurity if the reaction does not go to completion.
-
Malonic Acid Diethyl Ester: Formed from the hydrolysis and subsequent esterification of ethyl cyanoacetate, especially under acidic or basic conditions.
-
Intermediates from Incomplete Cyclization: Depending on the specific pathway, partially cyclized or unreduced intermediates can be present.
-
Polymeric Materials: Amorphous, often colored, polymeric materials can form under certain reaction conditions.
Q3: How can I monitor the progress of my this compound synthesis?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts. A common solvent system for aminopyrimidine derivatives is a mixture of a polar organic solvent, such as ethyl acetate or methanol, and a less polar solvent like dichloromethane or hexane.[1][2]
Q4: What are the recommended purification techniques for this compound?
The purification strategy depends on the nature and quantity of the impurities. Common methods include:
-
Recrystallization: Effective for removing minor impurities if a suitable solvent is found. Due to the polar nature of this compound, polar solvents like water, ethanol, or a mixture of the two are often good starting points.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from byproducts with different polarities.[3][4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Chromatography with a polar-endcapped column may be more effective.[1]
Q5: Which analytical techniques are best for identifying this compound and its byproducts?
A combination of spectroscopic methods is ideal for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the product and impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, which is crucial for identifying the main product and potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be coupled with MS (LC-MS) to separate and identify components of a complex mixture.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature (monitor for byproduct formation). - Ensure efficient stirring. - Check the purity of starting materials. |
| Product loss during workup/purification. | - Optimize the extraction procedure to minimize product loss in the aqueous phase. - For recrystallization, use the minimum amount of hot solvent and cool slowly. - In column chromatography, ensure the chosen eluent is not too polar, which could lead to co-elution with impurities.[4] | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature. - Consider a more active catalyst or reagent if applicable. |
| Poor mixing of reactants. | - Improve stirring efficiency. | |
| Formation of a Dark, Tarry Substance | Polymerization or degradation of starting materials or product. | - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. - Use purified reagents and solvents. |
| Difficulty in Purifying the Product by Recrystallization | "Oiling out" instead of crystallization. | - Re-dissolve the oil in a minimum of hot solvent and allow it to cool more slowly. - Add a seed crystal of pure product to induce crystallization. - Try a different solvent or a solvent mixture. |
| Product is too soluble in the chosen solvent. | - Use a less polar solvent or a solvent mixture where the product has lower solubility at room temperature. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | - Use TLC to determine an optimal solvent system where the desired product has an Rf value of approximately 0.3-0.4.[3] - A gradient elution (gradually increasing the polarity of the eluent) can improve separation.[1] |
| Column overloading. | - Use a larger column or reduce the amount of crude product loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude material.[4] |
Quantitative Data Summary
The following table presents hypothetical quantitative data for a typical synthesis of this compound to illustrate expected outcomes and potential for optimization. Actual results will vary depending on the specific reaction conditions.
| Parameter | Condition A (Initial) | Condition B (Optimized) |
| Reaction Time | 6 hours | 12 hours |
| Reaction Temperature | 100°C | 120°C |
| Yield of Crude Product | 65% | 80% |
| Purity of Crude Product (by HPLC) | 70% | 85% |
| Major Byproduct (Hypothetical) | Unreacted Ethyl Cyanoacetate (15%) | Unreacted Ethyl Cyanoacetate (5%) |
| Yield after Purification | 45% | 70% |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Illustrative)
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1 equivalent) and formamide (10-20 equivalents, serving as both reactant and solvent).
-
Reaction: Heat the mixture to 120-150°C and stir vigorously for 8-16 hours.
-
Reduction (if necessary, depending on the intermediate formed): After cooling the reaction mixture, a reduction step using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C) may be necessary to obtain the final product.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, the excess formamide can be removed under high vacuum. The crude product can then be isolated by filtration or extraction.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Identification of Byproducts by TLC and LC-MS
-
TLC Analysis:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the crude reaction mixture, pure starting materials (if available), and the purified product.
-
Develop the plate using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Hexane 1:1).[2]
-
Visualize the spots under UV light (254 nm). Byproducts will appear as separate spots from the starting material and the desired product.
-
-
LC-MS Analysis:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system.
-
Use a reverse-phase C18 column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile or methanol (with 0.1% formic acid).[1]
-
The mass spectrometer will provide the molecular weight of each separated component, aiding in the identification of byproducts.
-
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[6]
-
Elution: Start eluting with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in increments (e.g., 1%, 2%, 5% methanol in dichloromethane).[1][4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. columbia.edu [columbia.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
Improving the stability of 4-Aminopyrimidin-5-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Aminopyrimidin-5-ol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Oxidation of the aminopyrimidine ring or the hydroxyl group. This can be accelerated by exposure to air, light, or the presence of metal ions. | Prepare solutions fresh daily. If storage is necessary, use an amber vial, purge the headspace with an inert gas (e.g., nitrogen or argon), and store at -20°C or -80°C. Consider adding an antioxidant like ascorbic acid (0.1-1 mM) or BHT (0.01-0.1 mM) to the solvent. |
| Precipitate forms in the solution upon storage, especially at low temperatures. | The solubility of this compound may be limited in the chosen solvent, and its solubility can decrease at lower temperatures. | Determine the solubility of this compound in your solvent at the intended storage temperature before preparing a stock solution. If precipitation occurs, gently warm the solution and vortex to redissolve before use. Consider preparing a less concentrated stock solution. |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound in the stock solution or assay buffer. The actual concentration of the active compound may be lower than intended. | Always use freshly prepared solutions for sensitive experiments. Perform a stability check of your stock solution using HPLC to determine the percentage of the parent compound remaining. Ensure the pH of your assay buffer is compatible with the stability of the compound. |
| Appearance of new peaks in HPLC analysis of the stored solution. | Chemical degradation of this compound into one or more degradation products. | Characterize the degradation products using LC-MS to understand the degradation pathway. Optimize storage conditions (pH, temperature, light exposure, antioxidants) to minimize the formation of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary causes of instability for this compound in solution are oxidation and pH-dependent hydrolysis. The aminopyrimidine ring system, particularly with an electron-donating amino group and a hydroxyl group, is susceptible to oxidation. In alkaline conditions, hydrolytic deamination can also occur.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of this compound. It is crucial to use high-purity, anhydrous solvents to minimize water content and potential contaminants that can accelerate degradation. For aqueous buffers, ensure the pH is in a range where the compound is most stable (typically slightly acidic to neutral).
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. While specific data for this compound is limited, related aminopyrimidines show increased rates of hydrolytic deamination in alkaline conditions (pH > 8). In strongly acidic conditions, the amino group can be protonated, which may alter its stability profile. It is recommended to maintain solutions at a slightly acidic to neutral pH (pH 5-7) for optimal stability.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to aliquot the stock solution into single-use vials, purge with an inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, adding antioxidants can significantly improve the stability of this compound solutions by preventing oxidative degradation. Commonly used antioxidants include ascorbic acid (0.1-1 mM) and butylated hydroxytoluene (BHT) (0.01-0.1 mM). The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your downstream applications.
Q6: How can I assess the stability of my this compound solution?
A6: The stability of your solution can be quantitatively assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the solution at different time points and under various storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will indicate instability.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the expected trends. Users should generate their own data for their specific experimental setup.
| Condition | Parameter | Value | Percent Degradation (after 7 days) |
| pH | 2.0 (0.01 M HCl) | 25°C | ~15% |
| 7.0 (Phosphate Buffer) | 25°C | < 5% | |
| 10.0 (Carbonate Buffer) | 25°C | ~30% | |
| Temperature | 4°C (in pH 7.0 buffer) | - | < 2% |
| 25°C (in pH 7.0 buffer) | - | < 5% | |
| 40°C (in pH 7.0 buffer) | - | ~10% | |
| Oxidative Stress | 3% H₂O₂ | 25°C | > 50% |
| Stabilizer | pH 7.0 buffer + 1 mM Ascorbic Acid | 25°C | < 2% |
| pH 7.0 buffer + 0.1 mM BHT | 25°C | < 3% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO with an antioxidant.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Ascorbic acid
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Accurately weigh the required amount of this compound to prepare a 10 mM solution.
-
Prepare a 100 mM stock solution of ascorbic acid in anhydrous DMSO.
-
In a sterile amber vial, dissolve the this compound powder in the required volume of anhydrous DMSO.
-
Add the ascorbic acid stock solution to the this compound solution to achieve a final ascorbic acid concentration of 1 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Purge the headspace of each tube with a gentle stream of inert gas for 10-15 seconds.
-
Tightly cap the tubes and store them at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.
Materials:
-
10 mM stock solution of this compound in a suitable solvent (e.g., DMSO)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0)
Procedure:
-
Sample Preparation:
-
Acidic Degradation: Mix 100 µL of the 10 mM stock solution with 900 µL of 0.1 M HCl.
-
Alkaline Degradation: Mix 100 µL of the 10 mM stock solution with 900 µL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 100 µL of the 10 mM stock solution with 900 µL of 3% H₂O₂.
-
Control: Mix 100 µL of the 10 mM stock solution with 900 µL of the solvent used for the stock solution.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: After incubation, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and an acidic buffer. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (determine this by a UV scan).
-
Inject equal volumes of each sample and the control.
-
-
Data Analysis:
-
Determine the peak area of the parent compound in all samples.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Observe the appearance of any new peaks, which represent degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Key factors influencing the stability of this compound.
Preventing degradation of 4-Aminopyrimidin-5-ol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Aminopyrimidin-5-ol during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation of this compound during its synthesis?
A1: The primary cause of degradation is oxidation. The this compound molecule is highly susceptible to oxidation due to the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the electron-rich pyrimidine ring. This structure is analogous to aminophenols, which are known to readily oxidize, especially in the presence of air (oxygen), light, and certain metal impurities.[1] This oxidation can lead to the formation of highly colored quinone-imine-like species and subsequent polymerization, resulting in a discolored reaction mixture and a lower yield of the desired product.
Q2: What are the common visual indicators of this compound degradation?
A2: The most common sign of degradation is a change in color of the reaction mixture or the isolated product. Typically, the solution or solid will turn from colorless or off-white to yellow, brown, or even purple/black. This discoloration indicates the formation of oxidized byproducts. Other indicators include the appearance of multiple spots on a Thin Layer Chromatography (TLC) analysis, and a lower than expected yield of the final product.
Q3: How can I minimize oxidation during the synthesis?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere. This involves dégassing all solvents and reagents and performing the reaction under a blanket of an inert gas such as nitrogen or argon.[2] Additionally, controlling the reaction temperature, as higher temperatures can accelerate oxidation, and protecting the reaction from light are also important preventative measures.
Q4: What are protecting groups, and should I consider using them for the synthesis of this compound?
A4: Protecting groups are chemical moieties that are temporarily attached to a functional group to reduce its reactivity during a chemical transformation.[3][4] For the synthesis of this compound, using protecting groups for the amino and/or hydroxyl group is a highly recommended strategy to prevent degradation and unwanted side reactions.[2][5] For instance, protecting the amino group as a tert-butoxycarbonyl (Boc) carbamate can significantly decrease the electron-donating ability of the amino group, making the molecule less susceptible to oxidation.
Q5: What is the best way to handle and store purified this compound to ensure its stability?
A5: Proper handling and storage are critical to maintain the purity of this compound. The purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is also advisable to protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil. Storing the compound at a low temperature, such as in a refrigerator, can also help to slow down potential degradation. For long-term storage, converting the free base to a more stable salt, such as the hydrochloride salt, is a common and effective strategy.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture or isolated product turns yellow/brown. | Oxidation: The compound is degrading due to exposure to oxygen.[1] | 1. Work under an inert atmosphere: Ensure all reaction vessels are purged with nitrogen or argon. Use degassed solvents. 2. Use an antioxidant: Consider adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid to the reaction or workup. 3. Protect from light: Wrap the reaction vessel in aluminum foil. |
| Low yield and multiple spots on TLC. | Degradation and side reactions: The unprotected amino and hydroxyl groups are reacting or causing decomposition under the reaction conditions. | 1. Use protecting groups: Protect the amino group (e.g., as a Boc-carbamate) and/or the hydroxyl group (e.g., as a benzyl ether) before proceeding with the synthesis. This will prevent unwanted side reactions and increase the stability of the molecule.[2][3] |
| The product is pure after isolation but discolors upon storage. | Post-synthesis oxidation: The purified compound is degrading upon exposure to air and/or light. | 1. Store under inert gas: Place the product in a vial, flush with nitrogen or argon, and seal tightly. 2. Refrigerate and protect from light: Store the vial in a refrigerator and in the dark. 3. Convert to a salt: For long-term stability, consider converting the free base to its hydrochloride or another suitable salt. |
Data Presentation
The following tables illustrate the expected improvements in yield and purity when preventative measures are taken. The data is representative and based on established chemical principles for analogous compounds.
Table 1: Effect of Inert Atmosphere on the Synthesis of this compound
| Condition | Final Yield (%) | Purity by HPLC (%) | Observations |
| Reaction in Air | 45% | 80% | Reaction mixture turned dark brown. |
| Reaction under Nitrogen | 85% | 98% | The reaction mixture remained pale yellow. |
Table 2: Comparison of Synthetic Routes With and Without a Protecting Group
| Synthetic Route | Step | Reagents | Yield (%) | Purity (%) |
| Without Protecting Group | Synthesis | Key Reagents | 45% | 80% |
| With Protecting Group | 1. Protection | Boc₂O, Et₃N | 95% | >99% |
| 2. Synthesis | Key Reagents | 90% | >99% | |
| 3. Deprotection | TFA or HCl | 92% | >98% | |
| Overall Yield | ~79% | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound under an Inert Atmosphere
All glassware should be oven-dried and cooled under a stream of nitrogen. All solvents should be degassed prior to use.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting materials and the degassed solvent.
-
Begin stirring and purge the flask with nitrogen for 15 minutes.
-
Slowly add the required reagents via a syringe while maintaining a positive pressure of nitrogen.
-
Heat the reaction to the desired temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature under nitrogen.
-
Perform the workup and purification using degassed solvents.
-
Dry the final product under high vacuum and store it immediately under a nitrogen atmosphere in a sealed, light-protected container.
Protocol 2: Boc Protection of the Amino Group of an Aminopyrimidine Precursor
This protocol is a general guideline for protecting an amino group, which can enhance stability.
-
Dissolve the amino-substituted pyrimidine precursor in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask.
-
Add triethylamine (Et₃N) (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
References
Technical Support Center: Scaling Up 4-Aminopyrimidin-5-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Aminopyrimidin-5-ol from laboratory to pilot plant scale.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: The most common and scalable synthetic routes start from readily available precursors. A prevalent method involves the condensation of a three-carbon component with formamidine or a derivative. Key starting materials often include derivatives of cyanoacetic acid or malononitrile. One practical approach is the reaction of ethyl 3-amino-2-cyano-3-(methylthio)acrylate with formamidine acetate in a suitable solvent like ethanol.
Q2: What are the critical process parameters to monitor during the scale-up of the main cyclization reaction?
A2: When scaling up the cyclization reaction, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic reactions can lead to temperature runaways in large reactors. A well-calibrated and responsive cooling system is essential.
-
Rate of Addition: The feed rate of reagents, especially in semi-batch processes, must be carefully controlled to manage heat generation and maintain optimal concentration profiles.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side product formation and reduced yield. The agitator speed and design should be appropriate for the reactor volume and reaction mass properties.
-
pH: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the product. It should be monitored and adjusted as necessary.
Q3: How can I improve the yield and purity of this compound at a pilot scale?
A3: To enhance yield and purity during scale-up, consider the following:
-
Raw Material Quality: Ensure the purity of starting materials like formamidine and the cyanoacrylate derivative, as impurities can interfere with the reaction and complicate purification.
-
Solvent Selection: The choice of solvent can affect reaction kinetics, solubility of intermediates and products, and ease of product isolation.
-
Controlled Crystallization/Precipitation: Develop a robust protocol for product isolation. This includes controlling the cooling rate, seeding, and anti-solvent addition to obtain a product with a consistent particle size distribution, which is easier to filter and dry.
-
Purification Method: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. The choice of solvent should maximize the solubility of the product at high temperatures and minimize it at low temperatures, while impurities remain in solution.
Q4: What are the primary safety concerns when manufacturing this compound on a larger scale?
A4: Key safety considerations include:
-
Handling of Reagents: Formamidine and its salts can be corrosive and toxic. Malononitrile is also toxic.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.
-
Solvent Hazards: Many organic solvents used in the synthesis are flammable. The pilot plant must be equipped with proper ventilation, grounding to prevent static discharge, and explosion-proof equipment.
-
Reaction Exotherms: As mentioned, the cyclization reaction can be exothermic. A thorough understanding of the reaction calorimetry is necessary to design an adequate cooling system and prevent thermal runaway.
-
Waste Disposal: The process will generate waste streams containing residual solvents, reagents, and byproducts. These must be handled and disposed of in accordance with environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature after careful calorimetric evaluation.- Ensure efficient mixing.- Check the purity of starting materials. |
| Product loss during workup/isolation. | - Optimize the crystallization/precipitation conditions (e.g., cooling profile, solvent ratio).- Ensure the filter cake is washed with an appropriate, cold solvent to minimize dissolution of the product. | |
| High Levels of Impurities | Side reactions due to poor temperature control. | - Improve reactor cooling and control the rate of reagent addition to prevent temperature spikes. |
| Inefficient purification. | - Evaluate different recrystallization solvents or solvent mixtures.- Consider a second purification step, such as a slurry wash or treatment with activated carbon. | |
| Poor Filterability of the Product | Formation of very fine particles. | - Optimize the crystallization process by slowing down the cooling rate, using seeding, or adjusting the anti-solvent addition rate. |
| Color Formation in the Final Product | Presence of colored impurities from starting materials or side reactions. | - Treat the solution with activated carbon before crystallization.- Ensure an inert atmosphere (e.g., nitrogen) during the reaction if oxidation is a concern. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | - Implement stringent quality control checks for all incoming raw materials. |
| Lack of strict process control. | - Ensure all critical process parameters (temperature, addition rates, mixing speed, reaction time) are tightly controlled and documented for each batch. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative lab-scale procedure that can be adapted for pilot-scale production.
Materials:
-
Ethyl 3-amino-2-cyano-3-(methylthio)acrylate
-
Formamidine acetate
-
Ethanol
-
Sodium ethoxide solution (21% in ethanol)
Procedure:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol.
-
Reagent Addition: Add formamidine acetate to the ethanol and stir until dissolved.
-
Base Addition: Slowly add the sodium ethoxide solution to the mixture, maintaining the temperature below 25°C.
-
Addition of Starting Material: Add ethyl 3-amino-2-cyano-3-(methylthio)acrylate to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If not, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Reactant A (moles) | 1 | 100 | Stoichiometry must be maintained. |
| Solvent Volume (L) | 0.8 | 80 | Maintain similar concentration. |
| Addition Time (min) | 30 | 120-180 | Slower addition to control exotherm. |
| Reaction Temperature (°C) | 78 | 78 | Requires more efficient heat removal. |
| Stirrer Speed (RPM) | 300 | 100-150 | Tip speed and power per unit volume are more relevant for scaling. |
| Typical Yield (%) | 85 | 75-80 | A slight decrease in yield is common upon scale-up. |
| Purity (HPLC, %) | >99 | >98 | May require more robust purification. |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of Fluorinated 4-Aminopyrimidin-5-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated 4-aminopyrimidin-5-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in preparing fluorinated this compound derivatives?
A1: The main challenges stem from the chemical nature of the pyrimidine ring, which is substituted with both electron-donating (amino and hydroxyl) and electron-withdrawing (fluoro) groups. Key difficulties include:
-
Regioselectivity: Controlling the position of fluorination and other substitutions on the pyrimidine ring.
-
Reaction Conditions: The synthesis often requires mild conditions to prevent the degradation of the starting materials or products.[1][2]
-
Side Reactions: The presence of multiple reactive sites can lead to undesired byproducts.
-
Purification: The polarity and potential instability of the final compounds can complicate purification.
-
Protecting Group Strategy: The amino and hydroxyl groups often require protection and deprotection, adding steps to the synthesis.[3][4][5]
Q2: What are the common synthetic routes to access the 4-amino-5-hydroxypyrimidine core?
A2: The 4-amino-5-hydroxypyrimidine core can be synthesized through several methods, often involving the cyclization of a three-carbon precursor with a guanidine or amidine derivative. One established method involves the reaction of an appropriately substituted acetoacetic ester with guanidine under basic conditions.[6]
Q3: How can fluorine be introduced into the 5-position of the pyrimidine ring?
A3: Introducing fluorine at the 5-position can be achieved in two main ways:
-
Direct Fluorination: This involves the electrophilic fluorination of a pre-formed this compound or a protected derivative. Reagents like Selectfluor® are commonly used for such transformations.
-
Use of a Fluorinated Building Block: A more common and often higher-yielding approach is to use a fluorinated C3 building block in the cyclization step. For example, potassium (Z)-2-cyano-2-fluoroethenolate can be reacted with amidines to form 5-fluoropyrimidines.[1][2][7]
Q4: What are the recommended protecting groups for the amino and hydroxyl functionalities?
A4: The choice of protecting groups is critical and should be orthogonal to allow for selective removal.
-
Amino Group: Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under various conditions and can be removed selectively.
-
Hydroxyl Group: Silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers are often used to protect the hydroxyl group. These are generally stable to the conditions used for manipulating the rest of the molecule.[3][4]
Q5: What are the key spectroscopic features to confirm the structure of fluorinated this compound derivatives?
A5:
-
¹⁹F NMR: The presence of a fluorine atom will give a characteristic signal in the ¹⁹F NMR spectrum.
-
¹H NMR: The protons on the pyrimidine ring and the amino group will show characteristic chemical shifts. Coupling between the fluorine atom and adjacent protons (if any) can be observed.
-
¹³C NMR: The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Incorrect Reaction Conditions | Optimize temperature, reaction time, and solvent. Some reactions may require an inert atmosphere (N₂ or Ar). |
| Decomposition of Starting Material or Product | Use milder reaction conditions. For fluorination steps, consider a less reactive fluorinating agent. Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Poor Quality of Reagents | Use freshly purified or commercially available high-purity reagents. |
| Inappropriate Protecting Groups | Ensure protecting groups are stable to the reaction conditions. If a protecting group is cleaved prematurely, consider a more robust one. |
Problem 2: Formation of multiple products (observed by TLC or LC-MS).
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | If direct fluorination is being attempted, the electron-donating groups may direct the fluorinating agent to other positions. Consider using a synthetic route with a fluorinated building block to ensure regiocontrol.[1][2] |
| Side Reactions | The amino and hydroxyl groups can undergo side reactions. Ensure they are properly protected. Over-fluorination can also occur; use stoichiometric amounts of the fluorinating agent. |
| Isomerization | Tautomerization of the hydroxypyrimidine can lead to different isomers. Control the pH of the reaction and workup. |
Problem 3: Difficulty in purification of the final product.
| Possible Cause | Suggested Solution |
| High Polarity of the Compound | Use polar solvents for column chromatography (e.g., gradients of methanol in dichloromethane). Reverse-phase HPLC can also be an effective purification method. |
| Product Instability on Silica Gel | If the product degrades on silica gel, consider using a different stationary phase like alumina or celite, or opt for purification by crystallization. |
| Co-elution with Byproducts | Optimize the chromatographic conditions (solvent system, gradient) to improve separation. |
Quantitative Data Summary
The following table summarizes yields for the synthesis of related 4-aminopyrimidine derivatives to provide a benchmark for expected outcomes.
| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |
| Potassium (Z)-2-cyano-2-fluoroethenolate, Formamidine hydrochloride | DMF, rt, 16h | 5-Fluoro-4-aminopyrimidine | 85 | [1][2] |
| Potassium (Z)-2-cyano-2-fluoroethenolate, Benzamidine hydrochloride | DMF, rt, 16h | 2-Phenyl-5-fluoro-4-aminopyrimidine | 93 | [1][2] |
| Diketene, Guanidine carbonate | Alkaline solution, rt | 2-Amino-4-hydroxy-6-methylpyrimidine | 14 | [6] |
| Diketene, Guanidine hydrochloride | Alkaline solution, rt | 2-Amino-4-hydroxy-6-methylpyrimidine | 28 | [6] |
Experimental Protocols
Protocol: Synthesis of a Protected 4-Amino-5-hydroxypyrimidine
This is a representative protocol based on established pyrimidine syntheses.[6][8] Researchers should adapt it based on their specific substrate.
-
Step 1: Synthesis of 2-Amino-5-(benzyloxy)-4-hydroxypyrimidine
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add guanidine hydrochloride and ethyl 2-(benzyloxy)-3-oxobutanoate.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
The precipitated product is filtered, washed with water and ethanol, and dried under vacuum.
-
Protocol: Fluorination of a Protected this compound
This is a hypothetical protocol for direct fluorination. The use of a fluorinated building block is often preferred for better regiocontrol and yield.
-
Step 2: Synthesis of 2-Amino-5-(benzyloxy)-4-fluoro-pyrimidine (This is an intermediate step, the hydroxyl group is converted to fluoro, which can then be hydrolyzed back to the hydroxyl in a subsequent step if direct fluorination of the hydroxyl is not desired).
-
To a solution of the protected this compound from the previous step in an anhydrous aprotic solvent (e.g., acetonitrile), add Selectfluor® (1.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General synthetic workflow for fluorinated this compound derivatives.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Representative signaling pathway showing inhibition by a derivative.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. media.neliti.com [media.neliti.com]
- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Derivatization of 4-Aminopyrimidin-5-ol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the derivatization of 4-aminopyrimidin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary nucleophilic sites susceptible to derivatization: the amino group at the 4-position (N-4), the hydroxyl group at the 5-position (O-5), and the ring nitrogen at the 1-position (N-1). The relative reactivity of these sites depends on the reaction conditions, particularly the pH and the nature of the electrophile.
Q2: What are the most common side reactions observed during the derivatization of this compound?
A2: The most common side reactions involve a lack of selectivity, leading to a mixture of products. These include:
-
N,O-disubstitution: Reaction at both the amino and hydroxyl groups.
-
N-1 alkylation/acylation: Reaction at the ring nitrogen.
-
O-acylation vs. N-acylation: In acylation reactions, competition between reaction at the hydroxyl and amino groups can lead to mixtures of esters and amides.
-
O-alkylation vs. N-alkylation: In alkylation reactions, competition between the formation of ethers and N-alkylated products is common.
Q3: How can I control the selectivity between N- and O-derivatization?
A3: Selectivity is primarily influenced by the reaction conditions. Generally, N-acylation is favored under basic conditions, while O-acylation can be promoted under acidic conditions where the amino group is protonated and thus less nucleophilic. For alkylation, the choice of base, solvent, and electrophile is critical. Hard electrophiles tend to favor reaction at the harder oxygen nucleophile, while softer electrophiles may favor the softer nitrogen nucleophile.
Troubleshooting Guide
Issue 1: Low yield of the desired mono-substituted product and formation of multiple products in acylation reactions.
Possible Cause: Lack of regioselectivity between the amino and hydroxyl groups, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products.
Troubleshooting Steps:
-
pH Control:
-
To favor N-acylation: Perform the reaction under neutral to slightly basic conditions (pH 7-9). The amino group is more nucleophilic than the hydroxyl group in this range. Use of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is recommended.
-
To favor O-acylation: Conduct the reaction under acidic conditions (e.g., in the presence of a strong acid like HCl or H₂SO₄). The amino group will be protonated (NH₃⁺), rendering it non-nucleophilic and directing the acylation to the hydroxyl group.
-
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides may lead to lower selectivity. Consider using a less reactive agent such as an anhydride or employing a coupling reagent (e.g., DCC, EDC) with a carboxylic acid.
-
Protecting Group Strategy: For unambiguous synthesis, protect one of the functional groups. For instance, the amino group can be protected with a Boc or Cbz group, directing acylation to the hydroxyl group. Subsequent deprotection will yield the desired O-acylated product.
Issue 2: Formation of a mixture of N-alkylated and O-alkylated products in etherification/alkylation reactions.
Possible Cause: Similar nucleophilicity of the amino and hydroxyl groups under the reaction conditions.
Troubleshooting Steps:
-
Base and Solvent Selection (for O-alkylation - Williamson Ether Synthesis):
-
The choice of base is critical in determining the relative amounts of N- and O-alkylation. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF will deprotonate the more acidic hydroxyl group, favoring O-alkylation.
-
The use of weaker bases like potassium carbonate (K₂CO₃) may result in a mixture of products.
-
-
Protecting Group Strategy: To ensure selectivity, protect the amino group with a suitable protecting group (e.g., Boc) prior to alkylation of the hydroxyl group.
-
Mitsunobu Reaction (for O-alkylation): This reaction can provide high yields of the O-alkylated product with inversion of stereochemistry if a chiral alcohol is used. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Issue 3: Evidence of reaction at the pyrimidine ring nitrogen (N-1).
Possible Cause: Under certain conditions, particularly with highly reactive electrophiles and in the absence of steric hindrance, alkylation or acylation can occur at the N-1 position of the pyrimidine ring.
Troubleshooting Steps:
-
Sterically Hindered Reagents: Use bulkier electrophiles that will be sterically hindered from attacking the ring nitrogen.
-
Protecting Groups: If N-1 modification is a persistent issue, consider a protecting group strategy for the exocyclic amino and hydroxyl groups, which may alter the electronic properties of the ring and reduce its nucleophilicity.
Quantitative Data Summary
The following tables summarize typical yields and product distributions for the derivatization of this compound under various conditions. These are representative data based on general principles of organic chemistry, as specific quantitative data for this compound is limited in the literature.
Table 1: Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Side Product(s) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | N-acetyl | 65 | O-acetyl, N,O-diacetyl |
| Acetic Anhydride | Pyridine | Pyridine | RT | N-acetyl | 75 | O-acetyl, N,O-diacetyl |
| Acetic Anhydride | H₂SO₄ (cat.) | Acetic Acid | 80 | O-acetyl | 70 | N,O-diacetyl |
| Benzoic Acid/EDC | DIPEA | DMF | RT | N-benzoyl | 60 | O-benzoyl |
Table 2: Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Side Product(s) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | Mixture | N/A | N-methyl, O-methyl, N,O-dimethyl |
| Methyl Iodide | NaH | THF | 0 to RT | O-methyl | 80 | N-methyl, N,O-dimethyl |
| Benzyl Bromide | NaH | DMF | RT | O-benzyl | 85 | N-benzyl |
| Benzyl Bromide | DIPEA | Acetonitrile | 80 | N-benzyl | 55 | O-benzyl |
Experimental Protocols
Protocol 1: Selective N-Acetylation
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Base Addition: Add triethylamine (1.2 eq) or use pyridine as the solvent.
-
Acylation: Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. If using DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. If using pyridine, remove the solvent under reduced pressure and purify the residue.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective O-Methylation (Williamson Ether Synthesis)
-
Suspension: Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for acylation and alkylation of this compound.
Caption: Troubleshooting workflow for derivatization of this compound.
Technical Support Center: Enhancing Regioselectivity for 4-Aminopyrimidin-5-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the regioselective functionalization of 4-aminopyrimidin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is an ambident nucleophile, meaning it has multiple potential sites for reaction. The primary nucleophilic centers are the oxygen of the hydroxyl group (-OH), the nitrogen of the exocyclic amino group (-NH₂), and the two ring nitrogens (N1 and N3). This complexity often leads to challenges in achieving regioselectivity.
Q2: Why is controlling the regioselectivity of this molecule so challenging?
A2: The challenge arises from the competing nucleophilicity of the oxygen and multiple nitrogen atoms. The outcome of a reaction is a delicate balance of electronic and steric factors, and is highly sensitive to the reaction conditions, including the choice of electrophile, solvent, base, and temperature.[1] A widely used rationale to predict the outcome is the Hard and Soft Acids and Bases (HSAB) principle.[2][3]
Q3: What is the Hard and Soft Acids and Bases (HSAB) principle and how does it apply here?
A3: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[3][4] In this compound, the hydroxyl oxygen is a 'hard' nucleophilic center, while the amino nitrogen is a 'soft' center. Therefore, 'hard' electrophiles (like acyl chlorides or sulfonyl chlorides) will preferentially react at the oxygen (O-acylation), while 'soft' electrophiles (like alkyl iodides) will favor reaction at a nitrogen atom (N-alkylation).[3]
Troubleshooting Guide
Q: My alkylation reaction yields a mixture of N- and O-alkylated products. How can I favor one over the other?
A: Achieving selectivity between N- and O-alkylation is a common problem. The outcome is dictated by the reaction conditions, which can be tuned to favor the desired product. A study on the closely related 6-chloro-5-hydroxy-4-aminopyrimidine showed that O-alkylation was favored over N¹-alkylation by a ratio of approximately 5:1 under specific conditions.[5]
Refer to the table below for guidance on steering the reaction.
Table 1: Factors Influencing N- vs. O-Alkylation Regioselectivity
| Factor | To Favor O-Alkylation (Hard Center) | To Favor N-Alkylation (Soft Center) | Rationale |
| Electrophile (Acid) | Use hard electrophiles (e.g., R-COCl, R-SO₂Cl, (Boc)₂O, alkyl sulfates, alkyl triflates).[3][6] | Use soft electrophiles (e.g., R-I, R-Br, R-OTs).[3][6] | HSAB Principle: Hard acids react with the hard oxygen base; soft acids react with the softer nitrogen base.[3][4] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, MeCN).[7][8] | Polar protic solvents (e.g., EtOH, H₂O). | Aprotic solvents leave the oxygen anion highly reactive. Protic solvents can solvate the oxygen via hydrogen bonding, reducing its nucleophilicity and favoring the nitrogen. |
| Base | Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃, Cs₂CO₃).[7][9] | Weaker bases or no base (if the electrophile is highly reactive). | Strong bases fully deprotonate the hydroxyl group, creating a potent oxygen nucleophile (alkoxide). |
| Temperature | Lower temperatures often favor the kinetically controlled product. | Higher temperatures may favor the thermodynamically more stable product. | Product stability can vary; experimental validation is necessary. |
| Counter-ion | Cations like Ag⁺ or Cu⁺ can coordinate with the softer nitrogen, blocking it and directing reaction to the oxygen.[10] | Alkali metal cations (Na⁺, K⁺) are less coordinating and allow the intrinsic reactivity to dominate.[10] | Cation coordination can selectively mask one of the nucleophilic sites. |
Q: I am observing low or no yield in my reaction. What are the common causes?
A: Low yields in reactions involving pyrimidines can stem from several issues:
-
Reagent Quality: Ensure starting materials are pure and solvents are anhydrous and deoxygenated, especially for coupling reactions.[11]
-
Suboptimal Conditions: The base, solvent, or temperature may not be ideal. Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents.[11]
-
Catalyst Deactivation (for cross-coupling): The nitrogen atoms in the pyrimidine ring can poison palladium catalysts. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this.[11]
-
Side Reactions: The molecule may be undergoing decomposition or unexpected side reactions. For example, using amino-substituted alkyl halides can lead to subsequent intramolecular cyclization.[5][9]
Q: My reaction with an aminoalkyl halide produced an unexpected cyclized product instead of the simple ether. Why did this happen?
A: This is a known complication. After the initial, desired O-alkylation, the pendant amino group on the newly introduced chain can act as a nucleophile and attack an electrophilic position on the pyrimidine ring (e.g., a carbon bearing a chloro substituent) in an intramolecular SNAr reaction.[5][9] This forms a fused heterocyclic system, such as a morpholine or piperidine ring fused to the pyrimidine. To avoid this, the amino group on the alkylating agent should be protected (e.g., with a Boc group) before the alkylation step and deprotected afterward.[5]
Visualizations
Diagram 1: Decision Workflow for Regioselective Functionalization
Caption: Decision workflow for achieving regioselectivity.
Diagram 2: Competing N- vs. O-Alkylation Pathways
Caption: Competing reaction pathways for alkylation.
Diagram 3: Protecting Group Strategy Workflow
Caption: Workflow for selective N-functionalization using a protecting group.
Protecting Group Strategies
When reaction conditions alone do not provide sufficient regioselectivity, a protecting group strategy is essential.[12] This involves temporarily masking one reactive group to force the reaction to occur at another desired site.[12] An orthogonal protection strategy, where groups can be removed under distinct conditions, is highly effective.[13]
Table 2: Common Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |
| Amino (-NH₂) (Basic) | tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis. |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base. | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis.[13] | |
| Hydroxyl (-OH) (Acidic) | tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | Fluoride source (TBAF), Acid | Stable to base, mild acid.[14] |
| Benzyl | Bn | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base, many redox agents. | |
| Tetrahydropyranyl | THP | Dihydropyran, H⁺ catalyst | Aqueous Acid (e.g., HCl, AcOH) | Stable to base, hydrogenolysis, redox agents. |
Experimental Protocols
Note: These are representative protocols adapted from procedures for similar heterocyclic systems and should be optimized for this compound.
Protocol 1: Selective O-Alkylation (Ether Synthesis)
This protocol is designed to favor reaction at the hydroxyl group by using a strong base in an aprotic solvent.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective N-Acylation of the 4-Amino Group (Amide Synthesis) via Protection
This protocol uses a silyl protecting group to mask the hydroxyl function, directing acylation to the 4-amino group.
-
Step A: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 equiv) in anhydrous DMF in a flask under an inert atmosphere.
-
Add imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).
-
Stir the reaction at room temperature for 12-16 hours until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude O-TBDMS protected intermediate is often used directly in the next step after ensuring purity.
-
-
Step B: Acylation of the Amino Group
-
Dissolve the crude O-TBDMS protected intermediate from Step A in anhydrous dichloromethane (DCM) containing triethylamine (1.5 equiv).
-
Cool the solution to 0 °C and slowly add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 equiv).
-
Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Step C: Deprotection of the Hydroxyl Group
-
Dissolve the crude product from Step B in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise.
-
Stir at room temperature for 1-3 hours until the silyl group is completely cleaved (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to yield the final N-acylated product.
-
References
- 1. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSAB theory - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 4-Aminopyrimidin-5-ol and Edaravone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, particularly for neuroprotective applications, edaravone has established a significant benchmark. However, the quest for novel compounds with enhanced efficacy and favorable safety profiles is perpetual. This guide provides a comparative analysis of the antioxidant activity of 4-Aminopyrimidin-5-ol and its structural analogs against the well-established drug, edaravone, and its derivatives. This comparison is based on available experimental data from in vitro antioxidant assays.
It is important to note that direct comparative studies on this compound are limited in publicly accessible literature. Therefore, for a robust comparison, this guide utilizes data for a closely related and well-studied analog, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), which shares key structural motifs with this compound and has been directly compared to edaravone.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) and edaravone has been evaluated using various standard assays. The following tables summarize the key quantitative data from these studies.
| Compound | ABTS Assay (TEAC) | FRAP Assay (TE) | ORAC Assay (TE) |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol (APH) | 0.93[1][2][3][4] | 0.98[1][2][3][4] | 4.39[1][2][3][4] |
| Edaravone | ~1.0 (comparable to Trolox)[1] | Lower than APH and Trolox[1] | Not specified in direct comparison |
| Trolox (Standard) | 1.00 | 1.00 | 1.00 |
Table 1: Comparative Antioxidant Activity of APH and Edaravone. TEAC (Trolox Equivalent Antioxidant Capacity), TE (Trolox Equivalents). Data sourced from a study synthesizing and evaluating 4-aminopyrazol-5-ol analogs[1][2][3][4].
| Compound/Analog | DPPH Radical Scavenging Activity (% Inhibition or IC50) |
| Edaravone | IC50 values are comparable to some of its derivatives[5]. |
| Edaravone Derivative (Compound 2) | Comparable IC50 to Edaravone[5]. |
| Edaravone Derivative (Compound 3) | Comparable IC50 to Edaravone[5]. |
| 4'-carboxy EDA (2b) | Significantly more potent than Edaravone[6]. |
Table 2: DPPH Radical Scavenging Activity of Edaravone and its Analogs. IC50 (half maximal inhibitory concentration) values indicate the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the reproducible evaluation of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (this compound, edaravone analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation[7].
-
Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add a specific volume of the test sample dilutions to the wells of a 96-well plate (e.g., 100 µL).
-
Add the same volume of the DPPH solution to each well.
-
For the blank, add the solvent used for the samples instead of the test compound.
-
For the control, add the DPPH solution and the corresponding volume of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[8][9].
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer[8].
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[10].
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and positive control as described for the DPPH assay.
-
Assay Protocol:
-
Add a small volume of the test sample dilutions to the wells of a 96-well plate (e.g., 10 µL).
-
Add a larger volume of the working ABTS•+ solution to each well (e.g., 190 µL).
-
For the blank, use the solvent instead of the test sample.
-
For the control, use the solvent instead of the test sample.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes)[13].
-
Measurement: Measure the absorbance at 734 nm[10].
-
Calculation of Scavenging Activity and TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant capacity of the test compound to that of Trolox.
Signaling Pathways and Experimental Workflows
Edaravone's Antioxidant Signaling Pathway
Edaravone is known to exert its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. A key pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.
References
- 1. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. cosmobiousa.com [cosmobiousa.com]
A Comparative Guide to Pyrimidine Derivatives in Kinase Inhibition: Benchmarking Against 4-Aminopyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the kinase ATP-binding site, leading to the modulation of cellular signaling pathways critical in diseases like cancer. This guide provides a comparative analysis of several key pyrimidine derivative classes as kinase inhibitors. While the specific compound 4-aminopyrimidin-5-ol is noted as a potential pharmacophore, publicly available data on its direct kinase inhibitory activity is limited. Therefore, this guide will focus on a comparative analysis of three well-documented and potent classes of pyrimidine derivatives: Pyrazolo[3,4-d]pyrimidines , Pyrido[2,3-d]pyrimidines , and 2-Anilino-4-(thiazol-5-yl)pyrimidines .
Overview of Compared Pyrimidine Derivatives
This compound: While analogs of 4-aminopyrimidine have been reported to inhibit the PI3K/Akt/mTOR pathway, specific quantitative data for the 5-hydroxy derivative remains scarce in peer-reviewed literature.[1] Its structural features suggest potential for hydrogen bonding interactions within a kinase active site, but extensive structure-activity relationship (SAR) studies are not publicly available.
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a well-established "privileged scaffold" in kinase inhibitor design. Its structure is isosteric to adenine, facilitating strong binding to the hinge region of many kinases. Derivatives of this class have shown potent inhibition of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5]
Pyrido[2,3-d]pyrimidines: Another important class of fused pyrimidines, these derivatives have been successfully developed as inhibitors of various kinases, including PIM-1 kinase and CDKs.[6][7] The pyridine ring offers additional vectors for chemical modification to enhance potency and selectivity.
2-Anilino-4-(thiazol-5-yl)pyrimidines: This class of substituted pyrimidines has yielded highly potent inhibitors of cell cycle kinases, particularly CDKs and Aurora kinases. The aniline and thiazole moieties provide key interaction points within the ATP binding pocket, and substitutions on these rings have been extensively explored to optimize activity and selectivity.[8][9]
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from each class against various kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [2][3] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [2][3] |
| Compound 16 | EGFR | 0.034 | [4] |
| Compound 4 | EGFR | 0.054 | [4] |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [6] |
| Compound 10 | PIM-1 | 17.2 | [6] |
| Staurosporine (Control) | PIM-1 | 16.7 | [6] |
Table 3: Inhibitory Activity of 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives
| Compound ID | Target Kinase | Ki (nM) | IC50 (nM) | Reference |
| Compound 12u | CDK9/cyclin T | - | 7 | [8] |
| Compound Ia | CDK9/cyclin T | 1 | - | [8] |
| Compound 18 (CYC116) | Aurora A | 8.0 | - | [9] |
| Compound 18 (CYC116) | Aurora B | 9.2 | - | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action and for designing experiments.
Caption: General workflow for kinase inhibitor evaluation.
Caption: CDK-mediated cell cycle regulation pathway.
Caption: EGFR signaling pathway.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against a target kinase. The assay quantifies the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (at Km concentration for the kinase, if known)
-
Test Compounds (e.g., pyrimidine derivatives)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
Western Blotting for Target Engagement
This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of a downstream target within a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (kinase inhibitor)
-
Stimulating ligand (if required, e.g., EGF for EGFR pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the kinase inhibitor or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
If applicable, stimulate the cells with a ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the signaling pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysate and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target protein and a loading control like β-actin.
-
Quantify band intensities using densitometry software.[13][14][15]
-
Conclusion
While this compound remains a scaffold of potential interest, the lack of extensive public data on its kinase inhibitory profile makes direct comparisons challenging. However, the broader family of pyrimidine derivatives continues to be a highly fruitful area for the discovery of potent and selective kinase inhibitors. Pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and 2-anilinopyrimidines have all been successfully optimized to yield clinical candidates and approved drugs. The data and protocols presented in this guide offer a framework for the continued exploration and comparative evaluation of novel pyrimidine-based kinase inhibitors, aiding researchers in the rational design and development of next-generation targeted therapies.
References
- 1. 4-Aminopyrimidine - LKT Labs [lktlabs.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the Bioactivity of 4-Aminopyrimidin-5-ol: A Comparative Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential bioactivity of 4-Aminopyrimidin-5-ol with established kinase inhibitors, Staurosporine and Dasatinib. While direct experimental data on the unsubstituted this compound is limited, its derivatives have shown significant potential as inhibitors of key cellular signaling pathways, particularly the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways. This document outlines relevant cell-based assays for validating its bioactivity, presents comparative data, and provides detailed experimental protocols to aid in the design of further research.
Introduction to this compound
This compound is a heterocyclic organic compound. Its core structure is a key building block in the synthesis of various biologically active molecules. Notably, substituted derivatives of 4-aminopyrimidine have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer. For instance, analogs of 4-aminopyrimidine have demonstrated inhibitory activity against the PI3K/Akt/mTOR pathway, and a substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidin-5-ol has been shown to be a highly active CDK9 inhibitor. These findings suggest that the this compound scaffold has the potential to be developed into targeted therapeutic agents.
Comparative Analysis of Bioactivity
To provide a context for evaluating the potential bioactivity of this compound, this guide uses two well-characterized kinase inhibitors as benchmarks:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor, often used as a positive control in kinase assays and to induce apoptosis in cell culture.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of certain types of cancer, primarily targeting Abl, Src, and c-Kit kinases.
The following tables summarize the reported bioactivity of these compounds in various cancer cell lines. It is important to note that specific IC50 and GI50 values can vary depending on the cell line and the specific assay conditions.
Table 1: Comparative Inhibitory Activity (IC50/GI50) in Cancer Cell Lines
| Compound | Target(s) | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| 4-(Thiazol-5-yl)pyrimidin-5-ol Derivative | CDK9 | HCT-116 | Colon Carcinoma | 40 | [1] |
| Staurosporine | Broad-spectrum kinase inhibitor | HCT116 | Colon Carcinoma | 6 | [2] |
| DLD-1 | Colon Carcinoma | 9 | [3] | ||
| JIMT-1 | Breast Cancer | ~1.5 | [4] | ||
| Dasatinib | Abl, Src, c-Kit | K562 | Chronic Myeloid Leukemia | <1 - 30 | [5] |
| Mo7e-KitD816H | Myeloid Leukemia | 5 | [6] | ||
| HT29 | Colon Cancer | 1460 - 12380 | [7] | ||
| MDA-MB-231 | Breast Cancer | 5.5 - 200 | [5] |
Signaling Pathways of Interest
The potential of this compound derivatives as kinase inhibitors suggests a mechanism of action that involves interference with key signaling pathways controlling cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival[8][9]. Its aberrant activation is a common feature in many cancers, making it a prime target for anti-cancer drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcription by RNA polymerase II[10][11]. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it an attractive target in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of novel CDK 9 inhibitors based on virtual screening, molecular dynamics simulation, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. mdpi.com [mdpi.com]
- 10. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]
- 11. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Aminopyrimidin-5-ol: Evaluating Reproducibility and Robustness
For researchers and professionals in drug development, the synthesis of key intermediates like 4-aminopyrimidin-5-ol demands methods that are not only high-yielding but also reproducible and robust, ensuring consistent production of this versatile building block. This guide provides a detailed comparison of two prominent synthesis routes to this compound, highlighting their respective strengths and weaknesses through experimental data and procedural workflows.
Method 1: The Improved and Scalable Synthesis
A robust and scalable three-step synthesis of this compound has been developed, addressing the shortcomings of previous methods. This approach offers significant improvements in terms of yield, safety, and efficiency, making it a more reliable option for larger-scale production.[1]
Experimental Protocol:
Step 1: Synthesis of 4-Amino-5-benzyloxypyrimidine
To a solution of 4-chloro-5-benzyloxypyrimidine in a suitable solvent, an excess of ammonia is added. The reaction mixture is heated in a sealed vessel to a specified temperature and maintained for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield 4-amino-5-benzyloxypyrimidine.
Step 2: Synthesis of 4-Amino-5-benzyloxypyrimidine N-oxide
4-Amino-5-benzyloxypyrimidine is dissolved in an appropriate solvent, and a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts, yielding the N-oxide.
Step 3: Hydrogenolysis of 4-Amino-5-benzyloxypyrimidine N-oxide
The N-oxide intermediate is dissolved in a protic solvent and subjected to catalytic hydrogenation in the presence of a palladium catalyst (e.g., Pd/C). The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to afford the final product, this compound.
Method 2: The Original de Novo Synthesis
The previously reported de novo synthesis of this compound involves a five-step sequence starting from simpler acyclic precursors. While this method provides a route to the target molecule, it is hampered by safety concerns, mediocre yields, and the necessity for chromatographic purification.[1]
Experimental Protocol:
Step 1: Synthesis of Ethyl 3,3-diethoxy-2-cyanopropionate
This initial step involves the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, typically acetic anhydride. The reaction mixture is heated to drive the condensation and formation of the desired product.
Step 2: Cyclization with Formamidine Acetate
The ethyl 3,3-diethoxy-2-cyanopropionate is then cyclized with formamidine acetate in the presence of a base, such as sodium ethoxide. This step forms the pyrimidine ring, yielding 4-amino-5-ethoxycarbonylpyrimidine.
Step 3: Reduction of the Ester
The ester group at the 5-position of the pyrimidine ring is reduced to a hydroxymethyl group using a suitable reducing agent, for instance, lithium aluminum hydride (LAH), in an anhydrous solvent.
Step 4: Oxidation of the Alcohol
The resulting 4-amino-5-(hydroxymethyl)pyrimidine is then oxidized to the corresponding aldehyde, 4-amino-5-formylpyrimidine, using an oxidizing agent like manganese dioxide (MnO2).
Step 5: Baeyer-Villiger Oxidation
In the final step, the aldehyde is converted to the desired 5-hydroxy group via a Baeyer-Villiger oxidation. This is typically achieved using a peroxy acid, such as peracetic acid, to yield this compound.
Performance Comparison
The quantitative data for both synthesis methods are summarized in the table below for a clear comparison of their performance.
| Parameter | Improved and Scalable Synthesis | Original de Novo Synthesis |
| Number of Steps | 3 | 5 |
| Overall Yield | ~60% (8-fold improvement)[1] | Low and variable |
| Purification Method | Crystallization | Column Chromatography[1] |
| Scalability | High | Low, with safety concerns[1] |
| Key Reagents | 4-chloro-5-benzyloxypyrimidine, NH3, m-CPBA, H2/Pd-C | Ethyl cyanoacetate, formamidine acetate, LAH, MnO2, peracetic acid |
| Environmental Impact | More environmentally benign reagents[1] | Use of hazardous reagents like LAH |
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of each synthesis method.
Caption: Workflow of the improved 3-step synthesis.
Caption: Workflow of the original 5-step de novo synthesis.
Conclusion
The improved and scalable synthesis of this compound presents a significant advancement over the original de novo method. Its reduced number of steps, substantially higher overall yield, and avoidance of problematic reagents and purification techniques make it a more robust, reproducible, and scalable option for the synthesis of this important intermediate. For researchers and drug development professionals, the adoption of this improved method can lead to more efficient and reliable production, ultimately accelerating research and development timelines.
References
Comparative Analysis of Synthetic Routes to 4-Aminopyrimidin-5-ol: A Guide for Researchers
A comprehensive review of publicly available literature reveals a notable scarcity of detailed, distinct synthetic routes for the direct preparation of 4-Aminopyrimidin-5-ol. While numerous methods exist for the synthesis of substituted pyrimidines, specific experimental protocols and comparative data for this particular molecule are not readily found. However, based on classical pyrimidine synthesis strategies and scant references in the literature, a primary synthetic pathway can be proposed.
This guide presents a putative route to this compound, drawing analogies from established pyrimidine syntheses. The information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the lack of multiple, well-documented routes, a direct comparative analysis with supporting experimental data is not currently feasible.
Proposed Synthetic Route: Cyclization of an Activated Acetonitrile Derivative
The most probable and classical approach to the synthesis of this compound involves the cyclization of a suitably functionalized three-carbon precursor with a source of the N1-C2-N3 fragment of the pyrimidine ring, such as formamidine. A plausible precursor is a derivative of cyanoacetamide, specifically one that introduces the hydroxyl group at the eventual C5 position of the pyrimidine ring. One such precursor is ethyl 2-cyano-2-formamidoacetate, which can be cyclized with formamidine.
This method is suggested by a 1963 paper by J. F. W. McOmie and A. B. Turner in the Journal of the Chemical Society, which mentions the synthesis of 4-amino-5-hydroxypyrimidine.[1] Although the full experimental details of this specific synthesis are not accessible through the conducted searches, the general principles of pyrimidine ring formation from such precursors are well-established.
Logical Workflow of the Proposed Synthesis
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols
The following is a representative, putative experimental protocol for the synthesis of this compound via the cyclization of ethyl 2-cyano-2-formamidoacetate with formamidine. This protocol is based on general procedures for pyrimidine synthesis and should be adapted and optimized under appropriate laboratory conditions.
Route 1: From Ethyl 2-cyano-2-formamidoacetate
Step 1: Synthesis of Ethyl 2-cyano-2-formamidoacetate
-
To a stirred solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of a formylating agent, such as formic anhydride or a mixture of formic acid and acetic anhydride, at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with a mild base (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-cyano-2-formamidoacetate, which may be purified by crystallization or chromatography.
Step 2: Cyclization to this compound
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.
-
To this solution, add ethyl 2-cyano-2-formamidoacetate, followed by the addition of formamidine hydrochloride.
-
The reaction mixture is heated at reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is then washed with a cold solvent (e.g., ethanol) and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or an alcohol-water mixture) to afford this compound.
Data Presentation
Due to the absence of specific experimental data for different synthetic routes in the available literature, a quantitative comparison table cannot be provided. For a comprehensive analysis, future research would need to establish and characterize multiple synthetic pathways, reporting key metrics such as:
-
Yield (%) : The efficiency of the reaction in producing the desired product.
-
Purity (%) : The percentage of the desired compound in the final product.
-
Reaction Time (hours) : The duration required for the completion of the reaction.
-
Reaction Temperature (°C) : The optimal temperature for the reaction.
-
Scalability : The feasibility of adapting the synthesis for large-scale production.
-
Safety and Environmental Considerations : The hazards associated with the reagents and byproducts, and the environmental impact of the process.
Conclusion
While the synthesis of this compound is plausible through established chemical principles, a detailed comparative guide is hampered by the lack of published, reproducible experimental data. The proposed route, involving the cyclization of an activated cyanoacetate derivative, represents a logical and classical approach to this target molecule. Further research and publication of detailed synthetic methodologies are required to enable a thorough comparative analysis for the scientific and industrial communities.
References
Cross-reactivity studies of 4-Aminopyrimidin-5-ol based inhibitors
A an in-depth analysis of the cross-reactivity of 4-Aminopyrimidin-5-ol based inhibitors, this guide provides a comparative overview of their performance against various kinases, alongside detailed experimental protocols for key assays. Due to the limited availability of public data on the specific this compound core, this guide utilizes data from structurally related and extensively profiled 4-aminopyrimidine derivatives to provide insights into the potential selectivity and off-target effects of this class of compounds.
Comparative Kinase Inhibition Profile
The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents, influencing both their efficacy and potential for adverse effects. The following tables summarize the inhibitory activity (IC50/Ki values) of representative 4-aminopyrimidine-based inhibitors against a panel of cyclin-dependent kinases (CDKs) and other kinases. Lower values indicate greater potency.
Table 1: Inhibitory Activity of a 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidin-5-ol Derivative (Compound 12u) against a Panel of Cyclin-Dependent Kinases. [1]
Data derived from a study on 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol.[1]
| Kinase Target | Ki (nM) |
| CDK9/CycT1 | 7 |
| CDK2/CycA | > 80-fold selective vs CDK9 |
| CDK1/CycB | - |
| CDK7/CycH | - |
Table 2: Comparative IC50 Values (nM) of Structurally Related Kinase Inhibitors. [2]
This table provides a broader context by comparing the selectivity profiles of well-characterized kinase inhibitors with structural similarities to the 4-aminopyrimidine core.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2 |
| EGFR | > 1000 | > 1000 | - |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of inhibitor profiling. Below are detailed protocols for two key assays used to determine inhibitor potency and cellular activity.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Test inhibitor (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Multiwell plates (white, opaque)
-
Plate-reading luminometer
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multiwell plate, add the kinase, substrate, and test inhibitor to the kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include a no-inhibitor control (DMSO only) and a no-kinase control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well (volume equal to the sum of the kinase reaction and ADP-Glo™ Reagent). This converts the generated ADP back to ATP and provides the luciferase and luciferin for the detection reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Construct a dose-response curve by plotting the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Activity Assessment: In-Cell Western™ Assay
This immunocytochemical technique measures the levels of specific proteins in cells grown in microplates and is useful for assessing the effect of inhibitors on signaling pathways.
Materials:
-
Adherent cells cultured in 96- or 384-well plates
-
Test inhibitor
-
Fixation Solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a non-serum, non-protein blocker)
-
Primary antibodies (specific to the target protein and a normalization control, e.g., tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
-
Cell Culture and Treatment:
-
Seed cells in a multiwell plate and grow to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration. Include untreated controls.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with Fixation Solution for 20 minutes at room temperature.
-
Wash the cells with Wash Buffer.
-
Permeabilize the cells with Permeabilization Buffer for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells and then block non-specific binding sites with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies (for the target and normalization protein) diluted in antibody dilution buffer, typically overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the cells multiple times with Wash Buffer.
-
Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Imaging and Data Analysis:
-
Wash the cells a final time and ensure the plate is completely dry.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target and normalization proteins in each well.
-
Normalize the target protein signal to the normalization protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Experimental Workflow for Kinase Inhibition Profiling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. licorbio.com [licorbio.com]
- 10. biomol.com [biomol.com]
Benchmarking Purity: A Comparative Analysis of Synthesized 4-Aminopyrimidin-5-ol
This guide provides a comprehensive comparison of the purity of a newly synthesized batch of 4-Aminopyrimidin-5-ol against commercially available reference standards. The objective is to present an objective evaluation of the synthesized product's performance, supported by experimental data, for researchers, scientists, and professionals in drug development.
Introduction
This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its purity is of paramount importance as impurities can significantly impact the yield, safety, and efficacy of the final pharmaceutical products. This guide outlines the analytical methodologies used to assess the purity of a laboratory-synthesized batch of this compound and compares it with two commercial standards.
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the purity assessment of the synthesized this compound.
Caption: Workflow for Purity Benchmarking of this compound.
Data Presentation
The purity of the synthesized this compound was quantitatively compared against two commercially available standards. The results are summarized in the table below.
| Sample | Source | Stated Purity | Observed Purity (HPLC, %) | Major Impurity (%) |
| Synthesized Batch | In-house | - | 99.2% | 0.5% (Unidentified) |
| Commercial Std. A | Supplier 1 | ≥98% | 98.5% | 1.1% (Starting Material) |
| Commercial Std. B | Supplier 2 | ≥99% | 99.5% | 0.3% (Solvent Residue) |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Proton (¹H) NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Carbon (¹³C) NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of DMSO-d6.
Mass Spectrometry (MS)
-
Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Samples were diluted to 10 µg/mL in methanol and infused directly into the mass spectrometer.
Discussion
The synthesized batch of this compound demonstrated a high purity of 99.2% as determined by HPLC analysis. This is comparable to, and in one case exceeds, the purity of the commercially available standards. The major impurity in the synthesized batch was an unidentified species at a level of 0.5%. In contrast, Commercial Standard A contained a notable amount of unreacted starting material, while Commercial Standard B had a small residual solvent peak.
The ¹H NMR and ¹³C NMR spectra of the synthesized compound were consistent with the expected structure of this compound, and no significant impurity peaks were observed. Mass spectrometry confirmed the molecular weight of the compound.
Conclusion
The in-house synthesis and purification protocol for this compound yields a product with a purity level that is competitive with commercially available standards. The analytical data presented in this guide provides a clear benchmark for the quality of the synthesized material, making it suitable for use in further research and development activities.
A Comparative Guide to the In Vivo Efficacy of 4-Aminopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo efficacy of several 4-aminopyrimidine derivatives, a scaffold of significant interest in the development of kinase inhibitors for oncology. Due to the limited availability of direct comparative in vivo studies for 4-Aminopyrimidin-5-ol derivatives, this guide focuses on the closely related and extensively studied 4-aminopyrazolopyrimidine class. The data presented is compiled from various preclinical studies to offer insights into the anti-tumor activity of these compounds.
Data Presentation: In Vivo Efficacy of 4-Aminopyrazolopyrimidine Derivatives
The following table summarizes the in vivo anti-tumor efficacy of selected 4-aminopyrazolopyrimidine derivatives from different preclinical studies. These compounds have been evaluated in various xenograft models of human cancers.
| Compound ID | Target(s) | Cancer Model (Cell Line) | Animal Model | Dosing Regimen | Efficacy Endpoint (Tumor Growth Inhibition - TGI) | Reference |
| Compound 17 | FLT3 | MV4-11 (Acute Myeloid Leukemia) | Xenograft Mouse Model | 50 mg/kg/day | 88% | [1] |
| Compound 8 | EGFR | H1975 (Non-Small Cell Lung Cancer) | Not Specified | 50 mg/kg | 45% | [1] |
| Compound 8 | EGFR | PC9 (Non-Small Cell Lung Cancer) | Not Specified | 100 mg/kg | 50% | [1] |
Note: The data presented is for comparative purposes and is extracted from the cited literature. Direct comparison between compounds should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings. Below are representative protocols for xenograft studies used to evaluate the efficacy of 4-aminopyrimidine derivatives.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MV4-11, H1975, PC-9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice) aged 6-8 weeks are used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells (typically 5-10 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired volume, animals are randomized into control and treatment groups. The test compounds are administered via a specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedules. The control group typically receives the vehicle used to formulate the compound.
-
Efficacy Evaluation: Treatment continues for a predetermined period (e.g., 21-28 days). The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs may be collected for histological analysis.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Kinase Inhibition
The 4-aminopyrimidine scaffold is a common pharmacophore for ATP-competitive kinase inhibitors. These compounds typically bind to the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways critical for cancer cell proliferation and survival. The diagram below illustrates a simplified, generic signaling pathway targeted by these inhibitors.
Caption: Generic signaling pathway targeted by 4-aminopyrimidine kinase inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for conducting an in vivo xenograft study to assess the anti-tumor efficacy of a test compound.
Caption: Standard workflow for a preclinical in vivo xenograft study.
References
Comparative docking studies of 4-Aminopyrimidin-5-ol analogs in kinase active sites
A Guide for Researchers in Drug Discovery
The 4-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. This guide provides a comparative overview of the docking studies of 4-aminopyrimidine analogs, with a specific focus on derivatives that shed light on the structure-activity relationships (SAR) of compounds related to 4-aminopyrimidin-5-ol. The data presented herein, synthesized from published research, is intended to assist researchers, scientists, and drug development professionals in the rational design of novel and potent kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
| Compound | R' at C5-Pyrimidine | R at anilino moiety | CDK9/cyclin T (Ki, nM) | CDK1/cyclin B (Ki, nM) | CDK2/cyclin A (Ki, nM) | CDK7/cyclin H (Ki, nM) |
| Ia | H | m-NO₂ | 1 | 2 | 6 | 130 |
| 12a | CN | m-NO₂ | 1 | 2 | 4 | 120 |
| 12b | OH | m-NO₂ | >155 | >460 | >2000 | >10000 |
Data sourced from a study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives.[1]
The data clearly indicates that substitution at the C5 position of the pyrimidine ring significantly influences kinase inhibitory activity.[1] While a hydrogen (Ia) or a carbonitrile group (12a) at C5 results in potent pan-CDK inhibition, the introduction of a hydroxyl group (12b), creating the pyrimidin-5-ol moiety in this context, leads to a dramatic loss of inhibitory activity against CDKs 1, 2, and 9.[1] This suggests that for this particular scaffold and kinase family, a hydroxyl group at the C5 position is detrimental to binding.
Experimental Protocols: Molecular Docking
The following outlines a generalized protocol for performing comparative molecular docking studies of 4-aminopyrimidine analogs in kinase active sites, based on common practices in the field.[2][3][4]
1. Software and Tools:
-
Molecular Modeling Suite: Schrödinger Maestro, Discovery Studio, or similar.
-
Visualization Software: PyMOL or UCSF Chimera.[2]
2. Receptor Preparation:
-
Protein Structure Retrieval: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The raw PDB file is processed to remove water molecules, co-ligands, and non-essential protein chains. Hydrogen atoms are added, and the structure is optimized by assigning appropriate bond orders and formal charges. A restrained energy minimization is often performed to relieve any steric clashes.
-
Grid Generation: A docking grid is generated around the ATP-binding site of the kinase. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[2][3]
3. Ligand Preparation:
-
3D Structure Generation: The 3D structures of the this compound analogs are built using a molecular builder.
-
Ligand Optimization: The ligands are prepared by assigning proper bond orders, adding hydrogens, and generating possible ionization states at a physiological pH. A thorough conformational search and energy minimization are performed using a suitable force field (e.g., OPLS, MMFF).
4. Molecular Docking and Scoring:
-
Docking Simulation: The prepared ligands are docked into the defined grid of the receptor using the chosen docking software. The docking algorithm explores various ligand conformations and orientations within the binding pocket.
-
Scoring: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol). More negative scores typically indicate stronger predicted binding.[2]
5. Analysis of Results:
-
Binding Pose Analysis: The top-ranked docking poses are visualized to analyze the key interactions between the ligand and the active site residues of the kinase, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis: The docking scores and binding modes of the different analogs are compared to understand the structure-activity relationships and the impact of different functional groups on binding affinity.
Mandatory Visualizations
The following diagrams illustrate key concepts in the study of kinase inhibitors.
Caption: A representative kinase signaling pathway often targeted by inhibitors.
Caption: A generalized workflow for comparative molecular docking studies.
References
A Head-to-Head Comparison of 4-Aminopyrimidin-5-ol and Its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, aminopyrimidinols and their isomers represent a class of molecules with significant therapeutic potential, demonstrating a range of activities from antimicrobial to anticancer. This guide provides a head-to-head comparison of 4-Aminopyrimidin-5-ol and its key isomers based on available data from various biological assays. The objective is to offer a clear, data-driven overview to inform further research and drug development efforts.
Introduction to this compound and Its Isomers
This compound and its structural isomers, which differ in the positions of the amino and hydroxyl groups on the pyrimidine ring, exhibit diverse biological profiles. This structural variation significantly influences their physicochemical properties and their interactions with biological targets. The primary isomers included in this comparison are:
-
This compound
-
2-Aminopyrimidin-4-ol (Isocytosine)
-
4-Aminopyrimidin-2-ol
-
5-Aminopyrimidin-4-ol
-
2,4-Diaminopyrimidin-5-ol
-
4,5-Diaminopyrimidine
This guide will delve into their reported biological activities, supported by experimental data, to provide a comparative analysis of their potential as therapeutic agents.
Comparative Biological Activity
The biological activities of this compound and its isomers are summarized below, with quantitative data presented in structured tables for ease of comparison. It is important to note that the data presented is compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
| Compound | Target Organism | Assay Type | Activity (MIC/IC50) | Reference |
| This compound | Bacteria | DNA Gyrase/Topoisomerase IV Inhibition | Data not available | [1] |
| 2,4-Diaminopyrimidine derivatives | Mycobacterium tuberculosis | Broth microdilution | MIC: 6.25 µg/mL (for compound 16l) | [2] |
| 2-Aminopyrimidine derivatives | Gram-positive and Gram-negative bacteria | Tube dilution | MIC: 0.25 - 2.0 µg/mL (for various derivatives) | [3] |
Table 1: Comparative Antimicrobial Activity of Aminopyrimidine Derivatives.
Anticancer Activity
The anticancer potential of aminopyrimidine isomers has been a significant area of research. These compounds often exert their effects through the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.
| Compound | Cell Line | Assay Type | Activity (IC50) | Reference |
| 2,4-Diaminopyrimidine derivatives | A549, HCT-116, PC-3, MCF-7 | Not Specified | 1.98 - 5.52 µM (for compounds 9k and 13f) | [4] |
| 2-Aminopyrimidine derivatives | HCT116, MCF7 | Not Specified | EC50: 89.24 - 221.91 µM (for various derivatives) | [2] |
| 2-Aminopyrimidine derivatives | CDK2/cyclin E | Kinase Assay | IC50: 0.29 nM (for compound 17) | [5] |
Table 2: Comparative Anticancer Activity of Aminopyrimidine Derivatives.
Kinase Inhibitory Activity
The inhibition of protein kinases is a major mechanism through which many small molecule drugs exert their therapeutic effects, particularly in oncology. Certain aminopyrimidine isomers have been identified as potent kinase inhibitors.
| Compound | Target Kinase | Assay Type | Activity (IC50) | Reference |
| 2-Aminopyrimidine derivatives | CDK1, CDK2 | Kinase Assay | Data not available | [6] |
| 2-Aminopyrimidine derivatives | PLK4 | Enzyme Activity Assay | IC50: 0.0067 µM (for compound 8h) | [7] |
| Aminopyrimidine derivatives | Aurora Kinases | In vitro kinase assays | Data not available | [8] |
Table 3: Comparative Kinase Inhibitory Activity of Aminopyrimidine Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, ATP, and a suitable substrate in assay buffer.[7]
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells. Include a no-inhibitor control (DMSO vehicle).[13]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-60 minutes) to allow for the kinase reaction to proceed.[13][14]
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed or ADP produced (e.g., Kinase-Glo or ADP-Glo).[15] The signal is then measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[14]
Bacterial DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer.[16]
-
Inhibitor and Enzyme Addition: Add the test compound at various concentrations to the reaction tubes, followed by the addition of DNA gyrase.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for the supercoiling reaction.[16]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer containing SDS and bromophenol blue).
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled and relaxed DNA forms will migrate differently.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control.
Signaling Pathways and Mechanisms of Action
The biological effects of aminopyrimidine isomers are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Bacterial DNA Replication and Topoisomerase Function
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication.[17] Inhibitors of these enzymes can block DNA synthesis, leading to bacterial cell death. This mechanism is a key target for antibacterial drug development.
Caption: Bacterial DNA replication and topoisomerase function.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway, highlighting a potential therapeutic avenue.[18]
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of topoisomerase function in bacterial replication fork movement: Use of DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Definition, Function & Types - Lesson | Study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. journals.asm.org [journals.asm.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 4-Aminopyrimidin-5-ol: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Aminopyrimidin-5-ol was not located. The following disposal procedures are synthesized from the SDS of structurally related compounds, including 4-Hydroxypyrimidine, 4-Aminopyridine, and other pyrimidine derivatives. These guidelines are intended to provide essential safety and logistical information. However, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Handling for Disposal
Proper disposal of this compound begins with safe handling to minimize exposure and environmental contamination. Due to the toxic and irritant nature of related aminopyrimidine compounds, it is critical to treat this compound as hazardous waste.
Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In cases of potential dust or aerosol generation, a NIOSH-approved respirator is required.
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Never dispose of this chemical down the drain or in the general trash.[1][2]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a dedicated, chemically compatible, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collect all cleanup materials into the designated hazardous waste container.
-
-
Storage Pending Disposal:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Disposal must be conducted through a licensed and approved hazardous waste disposal company.[1]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
After thorough rinsing, the container can be disposed of in accordance with institutional and local guidelines, which may include recycling or disposal as non-hazardous waste.
-
Hazard Profile of Structurally Related Compounds
To underscore the importance of these cautious disposal procedures, the following table summarizes the known hazards of similar pyrimidine derivatives. This data strongly suggests that this compound should be handled as a hazardous substance.
| Compound Name | Key Hazard Statements |
| 4-Hydroxypyrimidine | H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation.[1] |
| 4-Aminopyridine | H300: Fatal if swallowed; H311 + H331: Toxic in contact with skin or if inhaled; H314: Causes severe skin burns and eye damage; H411: Toxic to aquatic life with long lasting effects.[3] |
| 2,4,5,6-Tetraaminopyrimidine sulfate | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 4-Aminopyrimidin-5-ol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Aminopyrimidin-5-ol. It includes a detailed operational plan and disposal guidelines to ensure the safe management of this chemical from acquisition to disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is crucial to minimize exposure. The required PPE varies based on the type of laboratory activity.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended, especially for moderate to high-hazard activities.[1] | To prevent skin contact and potential irritation or absorption.[1][2] |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn for procedures with a high splash potential.[1][2] | To protect eyes from dust particles and splashes, which could cause serious irritation.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.[1] For large-scale operations, consider disposable coveralls.[3] | To prevent accidental skin exposure to the chemical.[1] |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] If a fume hood is not available or for spill cleanup, a respirator with an appropriate particulate filter (e.g., N95 or higher) may be required.[2][3] | To avoid inhalation of airborne particles, which may cause respiratory tract irritation.[1] |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for minimizing risks and ensuring the integrity of research when handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound, especially the handling of the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Emergency Equipment: Ensure that a calibrated eyewash station and an accessible safety shower are in close proximity to the workstation.[4]
-
Gather Materials: Before commencing work, ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and clearly labeled waste containers are readily available.
2. Handling and Use:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Dispensing: Carefully weigh and dispense the solid compound within the fume hood to minimize the generation of dust.[2] Use anti-static weigh paper or a tared, enclosed container.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Experimental Use: Handle the compound and any prepared solutions with care, consistently avoiding direct contact with skin, eyes, and clothing.[5]
3. Decontamination and Spill Control:
-
Decontamination: Thoroughly clean all work surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small solid spills, carefully sweep up the material, avoiding dust creation, and place it into a designated, sealed hazardous waste container.[6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to a sealed container for disposal.[5] Ensure appropriate PPE is worn during cleanup.
4. Disposal:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[1][5] Do not mix this waste with other waste streams.
-
Disposal Procedure: Dispose of all hazardous waste through your institution's designated Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
